Repibresib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2523199-93-9 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(3-hydroxy-2-phenoxyphenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C20H16N2O3/c1-22-12-16(14-10-11-21-18(14)20(22)24)15-8-5-9-17(23)19(15)25-13-6-3-2-4-7-13/h2-12,21,23H,1H3 |
InChI Key |
IYQNLEOCTFTMJE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Repibresib's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (formerly VYN201) is a novel, locally administered, pan-bromodomain and extra-terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a "soft" drug, it aims to maximize therapeutic effects at the site of application while minimizing systemic exposure, a critical consideration for the safety profile of BET inhibitors. This technical guide provides an in-depth overview of the core mechanism of action of this compound in inflammatory diseases, with a focus on its role in modulating key signaling pathways and its effects on inflammatory mediators, supported by available preclinical and clinical data.
Core Mechanism of Action: Pan-BET Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the family of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of a wide array of genes, including those central to inflammatory and immune responses.
BET proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby promoting their expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. A key pathway implicated in the anti-inflammatory effects of BET inhibitors is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.
Signaling Pathway Diagram
Preclinical Data in an Inflammatory Disease Model: Vitiligo
This compound's mechanism of action has been investigated in a preclinical ex vivo human skin model of vitiligo, a chronic autoimmune disease characterized by the destruction of melanocytes. In this model, a vitiligo phenotype was induced by stimulating reconstituted human epithelial skin cultures with the pro-inflammatory cytokines TNF-α and IFN-γ.
Experimental Protocol: Ex Vivo Human Skin Model of Vitiligo
-
Model: Reconstituted human epithelial skin cultures.
-
Induction of Vitiligo Phenotype: Stimulation with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
-
Treatment: Topical application of this compound (VYN201) at concentrations of 0.1% and 1%, vehicle control, or an active control (ruxolitinib cream, 1.5%).
-
Endpoints: Assessment of key inflammatory biomarkers (MMP-9, soluble E-cadherin, IL-1α, IL-1β), melanocyte loss (melanin content), and gene expression related to melanogenesis (WNT signaling pathway).
Quantitative Data from Preclinical Vitiligo Model
| Biomarker/Endpoint | Treatment Group | Result | p-value |
| MMP-9 Secretion | This compound 1% vs. Vehicle | 94.7% reduction | <0.0001 |
| Soluble E-cadherin Release | This compound 1% vs. Vehicle | 32.6% reduction | <0.01 |
| IL-1α and IL-1β Expression | This compound 1% vs. Vehicle | Statistically significant reduction | <0.0005 |
| Melanin Content | This compound 1% vs. Vehicle | ~10-fold higher | =0.03 |
| WNT Signaling Pathway Upregulation | This compound 1% vs. Vehicle | 10-fold increase | <0.01 |
These data demonstrate that this compound significantly reduces the expression of key pro-inflammatory cytokines and biomarkers associated with melanocyte detachment and loss in a model of vitiligo. Furthermore, the upregulation of the WNT signaling pathway suggests a potential role in promoting melanocyte regeneration.
Experimental Workflow Diagram
Clinical Data in Nonsegmental Vitiligo
This compound has been evaluated in Phase 1b and Phase 2b clinical trials for the treatment of nonsegmental vitiligo.
Phase 1b Study Results
A Phase 1b open-label, multi-center study in patients with active non-segmental vitiligo demonstrated a dose-dependent clinical response.
| Treatment Group (16 weeks) | Mean Change in F-VASI Score from Baseline |
| This compound 0.5% | -7.5% |
| This compound 1% | -30.2% |
| This compound 2% | -39.0% |
Additionally, a median reduction of 40.8% in the inflammatory biomarker MMP-9 was observed in the skin of subjects treated with the 2.0% dose for 8 weeks.
Phase 2b Study Topline Results
The Phase 2b trial (NCT06493578) was a randomized, double-blind, vehicle-controlled study. While the trial did not meet its primary endpoint of F-VASI50 at week 24, a statistically significant treatment effect was observed for the highest dose in the percent change from baseline in F-VASI and T-VASI scores.
| Endpoint (Week 24) | This compound 3% | Vehicle |
| Mean % Change from Baseline in F-VASI | -43.6% | -25.6% |
| Mean % Change from Baseline in T-VASI | -28.3% | -16.2% |
Broader Implications for Inflammatory Diseases
While the most detailed data for this compound is in vitiligo, its mechanism as a pan-BET inhibitor suggests potential therapeutic applications across a range of inflammatory and immune-mediated diseases. BET proteins are known to regulate the expression of numerous pro-inflammatory cytokines, chemokines, and other mediators that are pathogenic in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Preclinical studies with other BET inhibitors have demonstrated efficacy in various inflammatory models by reducing the production of key cytokines like IL-6, IL-17, and TNF-α. For instance, VYNE's other BET inhibitor, VYN202 (a BD2-selective inhibitor), has shown reductions in IL-17A, IL-17F, IL-19, and IL-22 in a Phase 1b trial for psoriasis. This provides a rationale for the potential utility of pan-BET inhibitors like this compound in a broader spectrum of inflammatory conditions.
Logical Relationship of BET Inhibition in Inflammation
Conclusion
This compound is a pan-BET inhibitor that has demonstrated a clear mechanism of action in a preclinical model of vitiligo by downregulating key pro-inflammatory cytokines and pathways. This is further supported by clinical data showing a dose-dependent response and modulation of inflammatory biomarkers in patients. As a locally administered "soft" drug, this compound is designed to offer a favorable safety profile by minimizing systemic exposure. While extensive data in other inflammatory conditions is not yet available, its fundamental mechanism of suppressing pro-inflammatory gene transcription through BET inhibition provides a strong rationale for its potential as a therapeutic agent in a wide range of immune-mediated diseases. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound across the spectrum of inflammatory disorders.
Repibresib (VYN201): A Technical Overview of a Pan-BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repibresib (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal motif (BET) inhibitor that was under development for the topical treatment of nonsegmental vitiligo. As an epigenetic modulator, this compound was designed to address inflammatory pathways implicated in the pathogenesis of this autoimmune skin disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.
Chemical Structure and Properties
This compound is a novel N-methyl-2-pyridone derivative. Its chemical identity and computed physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-hydroxy-2-phenoxyphenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | PubChem |
| Synonyms | VYN201, TAY-B1 | VYNE Therapeutics |
| CAS Number | 2523199-93-9 | PubChem |
| Molecular Formula | C₂₀H₁₆N₂O₃ | PubChem |
| Molecular Weight | 332.35 g/mol | PubChem |
| Canonical SMILES | CN1C=C(C2=C(C1=O)NC=C2)C3=C(C(=CC=C3)O)OC4=CC=CC=C4 | PubChem |
| InChI Key | IYQNLEOCTFTMJE-UHFFFAOYSA-N | PubChem |
Note: Experimental physicochemical properties such as melting point, boiling point, and aqueous solubility are not publicly available.
Mechanism of Action: Pan-BET Inhibition
This compound functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in regulating gene expression.
By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated chromatin. This disrupts the recruitment of transcriptional machinery to the promoters and enhancers of pro-inflammatory genes, leading to a downregulation of their expression. In the context of vitiligo, this mechanism is intended to suppress the inflammatory cascade that contributes to melanocyte destruction.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting BET-mediated pro-inflammatory gene transcription.
Preclinical and Clinical Development
This compound has been evaluated in preclinical models and clinical trials for nonsegmental vitiligo.
Preclinical Studies
Experimental Model: An ex vivo human skin model was utilized to assess the activity of this compound in a setting that mimics the pathophysiology of vitiligo.
Methodology:
-
Reconstituted human epithelial skin cultures were stimulated with a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce a vitiligo-like phenotype, characterized by inflammation and melanocyte loss.
-
The stimulated cultures were topically treated with a vehicle control and various concentrations of this compound gel.
-
Endpoints included the assessment of key biomarkers and melanin (B1238610) content.
Key Findings: In this model, this compound demonstrated a dose-dependent:
-
Reduction in the secretion of matrix metalloproteinase-9 (MMP-9) and soluble E-cadherin, which are implicated in melanocyte detachment.
-
Reduction in the expression of pro-inflammatory cytokines, including IL-1α and IL-1β.
-
Preservation of melanin pigment in the basal layers of the skin, indicating a reduction in melanocyte loss.
-
Upregulation of the WNT signaling pathway, which is important for melanocyte regeneration.
Clinical Trials
This compound advanced to Phase 1b and Phase 2b clinical trials to evaluate its safety, tolerability, and efficacy in patients with nonsegmental vitiligo.
Phase 1b Trial:
-
Design: An open-label study involving patients with active nonsegmental vitiligo.
-
Dosage: Once-daily topical application of this compound gel at concentrations of 0.5%, 1.0%, and 2.0%.
-
Key Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).
-
Results: The trial demonstrated a dose-dependent improvement in F-VASI scores and a favorable safety profile. Biomarker analysis of skin biopsies showed a reduction in MMP-9 levels.
Phase 2b Trial (NCT06493578):
-
Design: A randomized, double-blind, vehicle-controlled study.[1]
-
Dosage: Once-daily topical application of this compound gel at concentrations of 1%, 2%, and 3%, compared to a vehicle control.[1]
-
Primary Efficacy Endpoint: Proportion of subjects achieving at least a 50% improvement from baseline in F-VASI (F-VASI50) at week 24.[1]
-
Results: The trial did not meet its primary endpoint. While a statistically significant treatment effect was observed for the highest dose in some secondary endpoints, the trial was impacted by a high vehicle response and a higher-than-expected dropout rate in the active treatment arms. Consequently, the trial was terminated.
The following diagram outlines the workflow of the Phase 2b clinical trial.
Summary and Future Directions
This compound is a pan-BET inhibitor that demonstrated promising preclinical activity and early clinical proof-of-concept for the treatment of nonsegmental vitiligo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, represents a rational approach to targeting the underlying pathology of the disease.
Despite the initial positive signals, the Phase 2b clinical trial did not meet its primary efficacy endpoint, leading to the discontinuation of its development for vitiligo. The trial results were confounded by a significant vehicle effect and high discontinuation rates in the treatment arms.
While the development of this compound for vitiligo has been halted, the data generated from its preclinical and clinical studies provide valuable insights into the therapeutic potential and challenges of targeting the BET pathway in inflammatory skin diseases. Further analysis of the complete dataset may inform the future development of other BET inhibitors for dermatological and other immune-mediated conditions.
References
Preclinical Profile of Repibresib: An In-Depth Examination of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (formerly VYN201) is a novel, locally administered, "soft" pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2][3][4][5][6][7] Developed by VYNE Therapeutics, this small molecule is designed to address a variety of inflammatory and immune-mediated conditions by targeting key epigenetic mechanisms that regulate gene transcription.[4][7] Preclinical investigations have been pivotal in elucidating the anti-inflammatory potential of this compound, demonstrating its capacity to modulate key inflammatory pathways and reduce disease severity in various models. This technical guide provides a comprehensive overview of the available preclinical data on this compound's anti-inflammatory effects, focusing on its mechanism of action, experimental evidence, and the signaling pathways it modulates.
Mechanism of Action: Targeting the Engines of Inflammation
This compound functions by inhibiting the family of BET proteins, which are crucial epigenetic "readers."[4][7] These proteins play a key role in regulating gene transcription by binding to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. In inflammatory states, BET proteins are instrumental in the activation of immune cells, including T and B cells, and drive the transcription of a wide array of pro-inflammatory cytokines and other inflammatory mediators.[4][7]
By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to a downstream suppression of inflammatory gene expression. This mechanism provides a broad anti-inflammatory effect by targeting multiple inflammatory signaling pathways simultaneously.[2][3][5][7]
Preclinical Evidence of Anti-Inflammatory Activity
While specific quantitative data from preclinical studies are not extensively published in the public domain, consistent reports from VYNE Therapeutics indicate that this compound has demonstrated significant anti-inflammatory effects across several preclinical models.[1][2][3][4][5] These studies have shown that this compound can lead to consistent reductions in pro-inflammatory and disease-related biomarkers, coupled with improvements in disease severity.[1][2][3][5]
Key Reported Preclinical Findings:
-
Inhibition of CD8+ T-cell Expansion: In preclinical models relevant to vitiligo, this compound has been shown to inhibit the expansion of CD8+ T-cells, a key driver of the autoimmune response in this condition.
-
Reduction of Inflammatory Biomarkers: Treatment with this compound has been associated with a decrease in the levels of key inflammatory biomarkers, including Matrix Metalloproteinase-9 (MMP-9) and E-cadherin.
It is important to note that detailed experimental protocols and the full quantitative extent of these biomarker reductions are not yet publicly available.
Signaling Pathway Modulation
The primary mechanism of BET inhibitors, including this compound, involves the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activity is known to be influenced by BET protein function.
Experimental Models and Future Directions
The preclinical development of this compound has utilized various in vitro and in vivo models to establish its anti-inflammatory profile. While the specifics of these models are not publicly detailed, they are likely to include cell-based assays to measure cytokine inhibition and animal models of inflammatory diseases, such as those for vitiligo and other immune-mediated conditions.
The "soft" drug nature of this compound, designed for localized application, aims to minimize systemic exposure and thereby reduce the potential for systemic side effects that have been a concern with other BET inhibitors.[2][3][5][7] This approach is a key aspect of its development and has been a focus of its preclinical evaluation.
Conclusion
The preclinical data for this compound, although not fully detailed in the public domain, consistently points to its potential as a potent, locally acting anti-inflammatory agent. Its mechanism as a pan-BET inhibitor allows it to target the upstream drivers of inflammation, offering a broad therapeutic window for a range of inflammatory and immune-mediated diseases. As more detailed preclinical and clinical data become available, a more complete picture of this compound's therapeutic potential will emerge. Further research will be crucial to fully delineate its effects on various inflammatory pathways and to optimize its clinical application.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. vynetherapeutics.com [vynetherapeutics.com]
- 3. VYNE Therapeutics Announces Topline Results from Phase 2b Trial with this compound Gel in Nonsegmental Vitiligo - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. VYNE Therapeutics Announces Topline Results from Phase 2b Trial with this compound Gel in Nonsegmental Vitiligo | santé log [santelog.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. vynetherapeutics.com [vynetherapeutics.com]
The Role of Bromodomain and Extra-Terminal (BET) Proteins in Vitiligo Pathogenesis and the Therapeutic Potential of Repibresib
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vitiligo is a chronic autoimmune disorder characterized by the depigmentation of skin due to the loss of functional melanocytes. The pathogenesis is complex, involving a confluence of genetic predisposition, environmental triggers, and immune dysregulation. Recent research has highlighted the critical role of epigenetic modifications in orchestrating the inflammatory and melanocyte-destructive processes central to vitiligo. The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a key epigenetic reader, regulating the transcription of genes pivotal to both inflammation and melanogenesis. This technical guide provides a comprehensive overview of the role of BET proteins in vitiligo pathogenesis and details the mechanism of action, preclinical findings, and clinical development of Repibresib (formerly VYN201), a novel pan-BET inhibitor developed for the topical treatment of nonsegmental vitiligo.
Introduction: The Pathogenic Landscape of Vitiligo
Vitiligo is driven by a cell-mediated autoimmune attack on melanocytes. A crucial signaling pathway implicated in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Interferon-gamma (IFN-γ), secreted by autoreactive CD8+ T cells, activates the JAK/STAT pathway in keratinocytes, leading to the production of chemokines such as CXCL9 and CXCL10. These chemokines, in turn, recruit more CXCR3+ CD8+ T cells to the skin, creating a positive feedback loop that perpetuates melanocyte destruction.
Beyond the immune assault, melanocyte-intrinsic factors also contribute to vitiligo pathogenesis. Dysregulation of signaling pathways crucial for melanocyte survival, differentiation, and function, such as the Wnt/β-catenin pathway, has been observed in vitiligo skin. Oxidative stress is another key factor, leading to melanocyte damage and the release of damage-associated molecular patterns (DAMPs) that can trigger an innate immune response.
BET Proteins: Master Regulators of Gene Transcription
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a pivotal role in regulating the transcription of a wide array of genes involved in cell cycle progression, apoptosis, and inflammation. Their involvement in controlling the expression of pro-inflammatory cytokines and genes related to immune cell function makes them an attractive therapeutic target for autoimmune diseases.[1]
The Role of BET Proteins in Vitiligo Pathogenesis
In the context of vitiligo, BET proteins are implicated in two key pathogenic processes: the inflammatory cascade and the regulation of melanocyte function.
Regulation of Inflammatory Gene Expression
BET proteins, particularly BRD4, are known to regulate the expression of pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β).[2][3] These cytokines are significant contributors to the inflammatory milieu in vitiligo skin. By binding to the acetylated histones at the promoters of these cytokine genes, BET proteins facilitate their transcription. Inhibition of BET proteins can, therefore, downregulate the production of these key inflammatory mediators.
Modulation of Melanocyte Biology
Studies have shown that BET proteins are required for the expression of key melanogenic enzymes, such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1), through their interaction with the master regulator of melanocyte differentiation, Microphthalmia-associated transcription factor (MITF).[4] Furthermore, preclinical evidence suggests that BET inhibition can upregulate the Wnt signaling pathway, which is crucial for melanocyte regeneration and is often downregulated in vitiligo patients.[5]
This compound (VYN201): A Topical Pan-BET Inhibitor
This compound is a locally administered, pan-bromodomain BET inhibitor designed as a "soft drug". This design aims to maximize its therapeutic effect in the skin while minimizing systemic exposure, thereby offering a favorable safety profile. By inhibiting the activity of BET proteins, this compound is designed to concurrently suppress the inflammatory pathways driving vitiligo and support the restoration of normal melanocyte function.
Preclinical Evidence for this compound in Vitiligo
The therapeutic potential of this compound has been evaluated in a reconstituted human epithelial skin model of vitiligo.
Experimental Protocol: Ex Vivo Human Skin Model of Vitiligo
-
Model System: Reconstituted human epithelial skin cultures were utilized.
-
Induction of Vitiligo Phenotype: To mimic the inflammatory environment of vitiligo, the skin cultures were stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). This stimulation induces key features of vitiligo, including loss of melanin, increased secretion of Matrix Metalloproteinase-9 (MMP-9), and elevated levels of soluble E-cadherin.
-
Treatment: The stimulated skin cultures were topically treated with a vehicle control, varying concentrations of this compound (VYN201), or an active control (topical ruxolitinib (B1666119) cream, 1.5%). Treatments were applied 24 hours prior to and concurrently with the cytokine induction.
-
Endpoint Analysis: Following the treatment period, the cultures were analyzed for changes in key biomarkers associated with inflammation and melanocyte function.
Summary of Preclinical Findings
The preclinical studies demonstrated that this compound (VYN201) exerts multiple beneficial effects in the ex vivo vitiligo model.
| Biomarker/Parameter | Effect of this compound (VYN201) | Concentration | p-value | Citation |
| Inflammatory Markers | ||||
| MMP-9 Secretion | 94.7% reduction | 1% | p<0.0001 | |
| Soluble E-cadherin | 32.6% reduction | 1% | p<0.01 | |
| IL-1α and IL-1β Expression | Statistically significant reduction | 1% | p<0.0005 | |
| Melanocyte-Related Markers | ||||
| Melanin Content | ~10-fold higher than vehicle | 1% | p=0.03 | |
| WNT Signaling Pathway | ~10-fold increase | 1% | p<0.01 |
These preclinical results provided a strong rationale for the clinical development of this compound for the treatment of vitiligo.
Clinical Development of this compound
This compound has been evaluated in Phase 1b and Phase 2b clinical trials for the treatment of nonsegmental vitiligo.
Phase 1b Clinical Trial
A 16-week, open-label, multi-center Phase 1b trial was conducted to assess the safety, tolerability, and preliminary efficacy of once-daily topical this compound in 29 patients with active nonsegmental vitiligo.
-
Study Design: Patients were enrolled into three dose cohorts: 0.5%, 1.0%, and 2.0% this compound gel.
-
Primary Objective: To evaluate the safety and tolerability of this compound.
-
Exploratory Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).
Summary of Phase 1b Efficacy Results
| This compound Dose | Mean Change in F-VASI at Week 16 |
| 0.5% | -7.5% |
| 1.0% | -30.2% |
| 2.0% | -39.0% |
The Phase 1b trial demonstrated that this compound was generally well-tolerated and showed a dose-dependent improvement in F-VASI scores, supporting the progression to a larger Phase 2b study.
Phase 2b Clinical Trial (NCT06493578)
A randomized, double-blind, vehicle-controlled Phase 2b trial was conducted to further evaluate the efficacy and safety of this compound in subjects with active or stable nonsegmental vitiligo.
-
Study Design: Approximately 180 subjects were randomized in a 1:1:1:1 ratio to receive once-daily topical treatment with 1%, 2%, or 3% this compound gel, or vehicle for 24 weeks.
-
Primary Efficacy Endpoint: The proportion of subjects achieving at least a 50% improvement from baseline in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24 compared to vehicle.
-
Secondary Efficacy Endpoints: Included F-VASI75 and the percent change from baseline in F-VASI and Total VASI (T-VASI) at weeks 24 and 52.
Summary of Phase 2b Topline Results at Week 24
| Endpoint | This compound 1% (N=46) | This compound 2% (N=43) | This compound 3% (N=41) | Vehicle (N=47) | p-value (3% vs. Vehicle) | Citation |
| F-VASI50 (% of subjects) | 17.4% | 16.3% | 19.5% | 23.4% | 0.1245 | [VYNE Therapeutics Press Release, July 30, 2025] |
| F-VASI75 (% of subjects) | - | - | Missed | Missed | - | [VYNE Therapeutics Press Release, July 30, 2025] |
| % Change from Baseline in F-VASI | - | - | -43.6% | -25.6% | 0.0020 | [VYNE Therapeutics Press Release, July 30, 2025] |
| % Change from Baseline in T-VASI | - | - | -28.3% | -16.2% | 0.0436 | [VYNE Therapeutics Press Release, July 30, 2025] |
| Dropout Rate | 26.1% | 30.2% | 36.6% | 10.6% | - | [VYNE Therapeutics Press Release, July 30, 2025] |
The Phase 2b trial did not meet its primary endpoint of F-VASI50. However, the highest dose of this compound (3%) demonstrated a nominally statistically significant improvement in the percent change from baseline in both F-VASI and T-VASI scores compared to vehicle. The trial results were noted to be impacted by a high vehicle response and a higher-than-expected dropout rate in the active treatment arms.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of BET Inhibition in Vitiligo
The following diagram illustrates the proposed mechanism by which BET inhibitors, such as this compound, may modulate the key pathogenic pathways in vitiligo.
References
- 1. Frontiers | Single-cell transcriptomics reveals peripheral immune responses in non-segmental vitiligo [frontiersin.org]
- 2. VYNE Reports Positive Preclinical Data for Lead BET Inhibitor in Human Skin Model of Vitiligo [drug-dev.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Bromodomain and extra-terminal domain (BET) proteins regulate melanocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vynetherapeutics.com [vynetherapeutics.com]
In Vitro Characterization of Repibresib's Binding Affinity to BET Bromodomains
Introduction
Repibresib (formerly VYN201) is a pan-bromodomain and extra-terminal (BET) inhibitor developed for the localized treatment of inflammatory diseases.[1][2] BET proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They act as "readers" of the epigenome by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] This interaction tethers transcriptional machinery to chromatin, facilitating the expression of genes involved in inflammation and cell proliferation.
The therapeutic strategy behind BET inhibition involves disrupting this interaction. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, inhibitors like this compound can displace them from chromatin, leading to the downregulation of key disease-driving genes.
This technical guide provides an in-depth overview of the standard in vitro methodologies used to quantitatively characterize the binding affinity and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetic modulators. The guide details the experimental protocols for key biophysical and cellular assays, presents a framework for quantitative data analysis, and illustrates the underlying principles and workflows through diagrams.
Mechanism of Action: Competitive Inhibition of BRD4
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4). BRD4, through its two tandem bromodomains (BD1 and BD2), binds to acetylated histones at gene promoters and super-enhancers. This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent expression of target genes, including pro-inflammatory cytokines and oncogenes.
This compound exerts its effect through competitive inhibition. Its molecular structure mimics acetylated lysine, allowing it to occupy the hydrophobic binding pocket of BRD4's bromodomains with high affinity. This direct competition prevents BRD4 from docking onto chromatin, thereby blocking the recruitment of P-TEFb and suppressing gene transcription.
Quantitative Binding Affinity Data
The binding affinity of a BET inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in biochemical assays or its dissociation constant (Kᵈ) in direct binding experiments. While specific quantitative binding data for this compound is not extensively detailed in publicly available literature, the table below uses the well-characterized pan-BET inhibitor JQ1 as an exemplar to illustrate how such data is presented. JQ1 is known to bind with high affinity to the bromodomains of all BET family members.[4]
| Target Protein | Bromodomain | Assay Type | Inhibitor | Affinity Metric (IC₅₀/Kᵈ) |
| BRD4 | BD1 | TR-FRET | JQ1 | ~50 nM (IC₅₀) |
| BRD4 | BD2 | TR-FRET | JQ1 | ~90 nM (IC₅₀) |
| BRD2 | BD1 | ITC | JQ1 | ~110 nM (Kᵈ) |
| BRD3 | BD2 | AlphaScreen | JQ1 | ~33 nM (IC₅₀) |
Note: The data presented is for the representative BET inhibitor JQ1 and serves as an illustrative example for the characterization of a pan-BET inhibitor like this compound.
Experimental Protocols and Workflows
A multi-assay approach is essential for a comprehensive in vitro characterization of binding affinity. Isothermal Titration Calorimetry (ITC) provides direct, label-free thermodynamic data, while Förster Resonance Energy Transfer (FRET) based assays are high-throughput methods ideal for determining inhibitor potency. The NanoBRET™ assay offers the significant advantage of quantifying target engagement within a live-cell context.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the label-free determination of the binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the target bromodomain (e.g., BRD4-BD1) to >95% purity.
-
Prepare a concentrated solution of the bromodomain (~20-50 µM) in a precisely defined ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the exact same buffer from the final dialysis step of the protein purification to a concentration approximately 10-20 times that of the protein (~200-500 µM).[8] This minimizes heat signals from buffer mismatch.
-
Thoroughly degas both protein and inhibitor solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature, typically to 25°C.[8]
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the reference cell with the same buffer.
-
Establish a stable baseline with a constant reference power.
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-containing sample cell.[8]
-
Allow the system to return to thermal equilibrium between each injection. The heat change following each injection is measured relative to the reference cell.
-
-
Data Analysis:
-
Integrate the area of each heat burst peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kᵈ, n, and ΔH.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay format widely used for inhibitor screening and potency determination.[9] It relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore.[10] In a competitive binding format, the inhibitor displaces a fluorescently-tagged ligand, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Protein: Recombinant His-tagged BRD4 bromodomain (e.g., BRD4-BD1).
-
Tracer: A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Donor: A Terbium (Tb)-conjugated anti-His antibody.
-
Acceptor: Streptavidin labeled with a fluorescent acceptor (e.g., d2).
-
Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.4, with 0.01% BSA.
-
-
Assay Procedure (384-well plate format):
-
Dispense a solution containing the His-BRD4 protein and the biotin-histone peptide tracer into the wells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells. Incubate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to BRD4.
-
Add a pre-mixed solution of the Tb-anti-His antibody (donor) and Streptavidin-d2 (acceptor). This mixture will bind to the protein-tracer complexes that have not been disrupted by the inhibitor.
-
Incubate for 60-120 minutes in the dark to allow for antibody/streptavidin binding and signal stabilization.
-
-
Signal Detection:
-
Use a TR-FRET compatible plate reader.
-
Excite the Terbium donor, typically at 320-340 nm.
-
After a time delay (e.g., 60 µs) to reduce background fluorescence, measure the emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).[11]
-
-
Data Analysis:
-
Calculate the ratiometric TR-FRET signal (Emission 665 nm / Emission 620 nm).
-
Plot the TR-FRET ratio against the logarithm of this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies molecular interactions in living cells.[12] It uses a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® as the acceptor.[13][14] This assay is particularly valuable as it confirms the inhibitor can cross the cell membrane and engage its target in a physiological environment.
Experimental Protocol:
-
Cell and Vector Preparation:
-
Construct an expression vector encoding the BRD4 protein fused to NanoLuc® luciferase (e.g., N-terminal fusion).
-
Construct a second vector for a histone protein (e.g., H3.3) fused to HaloTag®.
-
Select a suitable mammalian cell line (e.g., HEK293) and optimize transfection conditions for co-expression of both fusion proteins.[15][16]
-
-
Assay Procedure (96-well white plate format):
-
Seed the co-transfected cells into the wells and allow them to attach overnight.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the medium and incubate to allow for covalent labeling of the HaloTag®-histone fusion protein (the energy acceptor).
-
Remove the labeling medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control. Incubate to allow for target engagement.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells to initiate the luciferase reaction.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters to separate the donor emission (460 nm) and acceptor emission (618 nm).[14]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the background signal from control cells that were not treated with the HaloTag® ligand.
-
Plot the corrected BRET ratio against the logarithm of this compound concentration and fit the curve to determine the cellular IC₅₀ value.
-
Off-Target Binding Characterization
A critical component of any inhibitor's in vitro characterization is assessing its selectivity. Off-target binding can lead to toxicity and unforeseen side effects.[17] While this compound is described as a pan-BET inhibitor, it is important to confirm its specificity for the BET family over other bromodomain-containing proteins and other unrelated targets. Methodologies for assessing this include:
-
Broad Kinase and Protein Panels: Screening the compound against a large, diverse panel of recombinant kinases and other common off-targets in biochemical assays.
-
Cell Microarray Screening: This technology can assess the binding of a compound to a wide array of native membrane and secreted proteins expressed on human cells, providing a broad view of potential off-target interactions.[17]
Conclusion
The in vitro characterization of this compound's binding affinity is a multi-faceted process that relies on a suite of robust and quantitative assays. Direct binding techniques like ITC provide invaluable thermodynamic data, while high-throughput biochemical assays such as TR-FRET are essential for determining potency and structure-activity relationships. Furthermore, live-cell target engagement assays like NanoBRET™ are crucial for confirming that the compound can access and bind its intended target in a more physiologically relevant setting. Together, these methods provide the comprehensive dataset needed to validate target engagement, guide optimization, and support the continued development of BET inhibitors for therapeutic applications.
References
- 1. vynetherapeutics.com [vynetherapeutics.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. news-medical.net [news-medical.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Repibresib in Autoimmune Skin Disorders: A Technical Guide to Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (formerly OTX-015 or birabresib) is a pan-Bromodomain and Extra-Terminal (BET) inhibitor that has shown promise in the modulation of inflammatory pathways. As epigenetic readers, BET proteins are crucial in regulating the transcription of pro-inflammatory genes, making them an attractive target for the treatment of autoimmune diseases. While the clinical development of a topical formulation of this compound has primarily focused on vitiligo, its mechanism of action suggests a broader therapeutic potential across a spectrum of autoimmune skin disorders. This technical guide provides a comprehensive overview of the existing preclinical and clinical data for this compound and other relevant BET inhibitors in autoimmune skin diseases, detailed experimental protocols for preclinical models, and a visual representation of the key signaling pathways involved.
Mechanism of Action of this compound in Autoimmune Skin Inflammation
This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4. This reversible inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key inflammatory genes. In the context of autoimmune skin disorders, the primary mechanisms of action include:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activity of NF-κB, thereby reducing the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that are critical in the pathogenesis of various autoimmune skin diseases.
-
Modulation of the JAK/STAT Signaling Pathway: The JAK/STAT pathway is essential for signaling downstream of many cytokine receptors involved in autoimmunity. By inhibiting this pathway, this compound can interfere with the effects of key cytokines such as interferons and interleukins that drive the inflammatory cascade in the skin.
-
Suppression of the IL-17/Th17 Pathway: The Th17 lineage of T helper cells and its signature cytokine, IL-17, are pivotal in the pathophysiology of psoriasis and are implicated in other autoimmune conditions. Preclinical studies with BET inhibitors have demonstrated a reduction in IL-17A and other Th17-related cytokines.
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Clinical and Preclinical Data Summary
While clinical data for this compound is primarily available for vitiligo, preclinical studies with other BET inhibitors provide a strong rationale for its investigation in other autoimmune skin disorders.
Vitiligo: Phase 2b Clinical Trial of this compound Gel
A Phase 2b, randomized, double-blind, vehicle-controlled trial evaluated the efficacy and safety of this compound gel in patients with nonsegmental vitiligo.[1][2]
Table 1: Efficacy of this compound Gel in Nonsegmental Vitiligo at Week 24 [2]
| Endpoint | This compound 1% (N=46) | This compound 2% (N=43) | This compound 3% (N=41) | Vehicle (N=47) | p-value (vs. Vehicle) |
| Mean % Change from Baseline in F-VASI | -30.2% | -25.7% | -43.6% | -25.6% | 0.4002 |
| Mean % Change from Baseline in T-VASI | -16.4% | -15.2% | -28.3% | -16.2% | 0.9670 |
F-VASI: Facial Vitiligo Area Scoring Index; T-VASI: Total Vitiligo Area Scoring Index.
Table 2: Safety Profile of this compound Gel in Nonsegmental Vitiligo [2]
| Adverse Event | This compound 1% | This compound 2% | This compound 3% | Vehicle |
| Application Site Pain | 13.7% | 5.9% | 14.0% | 3.8% |
| Discontinuation due to AE | - | - | 8 subjects | 0 subjects |
AE: Adverse Event. Data for discontinuation was reported for the combined this compound groups.
Psoriasis: Preclinical Data with BET Inhibitors
No clinical trials with this compound for psoriasis have been reported. However, preclinical studies with other BET inhibitors in psoriasis-like mouse models suggest potential efficacy.
Table 3: Preclinical Efficacy of BET Inhibitors in Imiquimod-Induced Psoriasis Mouse Model
| BET Inhibitor | Model | Key Findings | Reference |
| JQ1 | BALB/c Mice | Suppressed skin inflammation (reduced ear thickness and myeloperoxidase activity). Decreased expression of RORC, IL-17A, and IL-22. | [3] |
| NHWD-870 | BALB/c Mice | Ameliorated skin inflammation. Decreased maturation markers of dendritic cells (CD40, CD80, CD86). Reduced expression of IL-12, IL-23, TNF-α, IL-6, IL-1β, CXCL9, and CXCL10. | [4] |
Cutaneous Lupus Erythematosus (CLE): Preclinical Data with a BET Inhibitor
There is no direct data on this compound in CLE. However, a study using the BET inhibitor JQ1 in a mouse model of systemic lupus erythematosus (SLE) with skin manifestations provides a rationale for investigation.
Table 4: Preclinical Efficacy of JQ1 in MRL/lpr Mouse Model of Lupus
| BET Inhibitor | Model | Key Findings | Reference |
| JQ1 | MRL/lpr Mice | Attenuated proteinuria and nephritis. Reduced serum levels of anti-dsDNA antibody, BAFF, IL-1β, IL-6, IL-17, and IFN-γ. Increased serum IL-10. Improved survival. | [5][6] |
Pemphigus and Atopic Dermatitis
Currently, there is a lack of published preclinical or clinical data on the use of this compound or other BET inhibitors specifically for pemphigus or atopic dermatitis. Exploratory research in these areas is warranted based on the broad anti-inflammatory mechanism of BET inhibition.
Experimental Protocols for Preclinical Research
The following are detailed methodologies for key animal models used to study autoimmune skin disorders, which can be adapted for the evaluation of this compound.
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used model that recapitulates many features of human psoriasis, including the central role of the IL-23/IL-17 axis.[3][7]
Experimental Workflow:
Detailed Protocol:
-
Animals: Use 8-10 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Shaving: On day -1, shave the dorsal skin of the mice.
-
Disease Induction: From day 0 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear.
-
Treatment: Administer this compound (at various concentrations) or vehicle control topically or systemically, starting from day 0 or day 2, until the end of the experiment. A positive control group treated with a topical corticosteroid like clobetasol (B30939) can be included.
-
Clinical Evaluation: Monitor body weight daily. Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4. Measure ear thickness daily using a caliper.
-
Sample Collection: At the end of the study, collect skin and spleen samples.
-
Histopathology: Fix skin samples in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize skin samples to measure cytokine levels (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or gene expression by qPCR.
Passive Transfer Model of Pemphigus Vulgaris
This model is used to assess the pathogenic activity of autoantibodies and the efficacy of therapeutic agents in preventing blister formation.[8][9][10]
Experimental Workflow:
Detailed Protocol:
-
Animals: Use neonatal (1-2 days old) or adult (8-10 weeks old) C57BL/6J mice.
-
Antibody Preparation: Purify IgG from the sera of patients with active pemphigus vulgaris (PV-IgG) and from healthy donors (control IgG).
-
Disease Induction and Treatment:
-
Inject mice intraperitoneally with a pathogenic dose of PV-IgG.
-
Administer this compound systemically at different doses, either prior to or concurrently with the PV-IgG injection.
-
Include control groups receiving vehicle plus PV-IgG, and control IgG.
-
-
Clinical Evaluation: Observe the mice for the development of skin lesions, such as blisters and erosions, typically within 24-48 hours after IgG injection.
-
Sample Collection: Euthanize mice at a predetermined time point and collect skin and mucosal tissue.
-
Histopathology: Process tissue for H&E staining to detect suprabasal acantholysis, the hallmark of pemphigus vulgaris.
-
Immunofluorescence: Perform direct immunofluorescence on frozen tissue sections to visualize in vivo deposition of human IgG on the surface of keratinocytes.
Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model mimics the Th2-dominant inflammation characteristic of acute atopic dermatitis.[1][11][12][13][14]
Experimental Workflow:
Detailed Protocol:
-
Animals: Use 6-8 week old male BALB/c mice.
-
Sensitization (Day 0): Shave the abdominal skin and apply a solution of oxazolone (e.g., 1.5% in acetone) to sensitize the mice.
-
Challenge (Starting Day 7): Repeatedly apply a lower concentration of oxazolone (e.g., 1% in acetone) to the right ear every other day to elicit an inflammatory response.
-
Treatment: Administer this compound (topical or systemic) or vehicle control daily, starting before or at the time of the first challenge. A positive control group, such as oral dexamethasone, can be included.
-
Evaluation:
-
Measure ear thickness 24 hours after each challenge.
-
At the end of the experiment, collect blood to measure total serum IgE levels by ELISA.
-
Collect ear tissue for histopathological analysis (H&E staining) to assess epidermal thickening, and inflammatory cell infiltration, particularly eosinophils.
-
Analyze ear tissue homogenates for Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Conclusion and Future Directions
This compound, as a pan-BET inhibitor, holds significant therapeutic potential for a range of autoimmune skin disorders beyond vitiligo. Its fundamental role in downregulating key inflammatory pathways, including NF-κB, JAK/STAT, and Th17 signaling, provides a strong scientific rationale for its exploration in conditions such as psoriasis, cutaneous lupus erythematosus, pemphigus, and atopic dermatitis. The preclinical data from other BET inhibitors in psoriasis and lupus models are encouraging and pave the way for future studies with this compound. The experimental protocols detailed in this guide offer a framework for conducting such exploratory research. Future investigations should focus on evaluating the efficacy of this compound in these preclinical models, elucidating its precise molecular effects on various skin and immune cell types, and ultimately translating these findings into well-designed clinical trials to address the unmet needs of patients with these debilitating skin conditions.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. Imiquimod-induced psoriasis-like skin inflammation is suppressed by BET bromodomain inhibitor in mice through RORC/IL-17A pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A BET inhibitor, NHWD-870, can downregulate dendritic cells maturation via the IRF7-mediated signaling pathway to ameliorate imiquimod-induced psoriasis-like murine skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic targeting of BET protein BRD4 delays murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An adult passive transfer mouse model to study desmoglein 3 signaling in pemphigus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of pemphigus: valuable tools to investigate pathomechanisms and novel therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. imavita.com [imavita.com]
Repibresib's Impact on Gene Transcription in Immune Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (formerly VYN201) is a novel pan-bromodomain and extra-terminal (BET) inhibitor developed as a "soft" drug for localized administration.[1][2] As an epigenetic modulator, this compound is designed to address inflammatory conditions by altering gene expression in immune cells, thereby mitigating inflammatory responses with potentially low systemic exposure.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on gene transcription in immune cells, based on available preclinical and early clinical data. It details the mechanism of action, summarizes quantitative gene expression changes, outlines experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes, thereby promoting their transcription.[3][4]
In inflammatory conditions, BET proteins are key regulators of pro-inflammatory gene expression.[4] The transcription factor NF-κB, a master regulator of inflammation, becomes activated and moves into the nucleus, where it requires co-activators like BRD4 to initiate the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[5][6]
This compound, as a pan-BET inhibitor, competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[7] This displacement of BET proteins from chromatin inhibits the recruitment of the transcriptional machinery necessary for the expression of many pro-inflammatory genes, effectively dampening the inflammatory response at the transcriptional level.[5][8]
Quantitative Impact on Gene Transcription
Preclinical studies, primarily utilizing an ex vivo human skin model of vitiligo, have provided the most detailed quantitative data on this compound's impact on gene transcription to date. Vitiligo is an autoimmune disease characterized by the destruction of melanocytes by immune cells, particularly CD8+ T cells.[7]
Downregulation of Pro-Inflammatory and Disease-Associated Genes
In a TNF-α and IFN-γ stimulated ex vivo human skin model, topical application of this compound led to a statistically significant reduction in the expression of several key pro-inflammatory cytokines and matrix metalloproteinases implicated in the pathogenesis of vitiligo.
| Gene/Protein | Concentration of this compound | % Reduction (compared to vehicle) | p-value | Reference(s) |
| IL-1α | 1% | Not specified, but statistically significant | <0.0005 | [9] |
| IL-1β | 1% | Not specified, but statistically significant | <0.0005 | [9] |
| MMP-9 (secreted) | 1% | 94.7% | <0.0001 | [10][11] |
| E-cadherin (soluble) | 1% | 32.6% | <0.01 | [12] |
Upregulation of Genes Associated with Tissue Regeneration
The same preclinical model also demonstrated this compound's ability to upregulate signaling pathways involved in tissue regeneration, specifically melanocyte function.
| Pathway/Gene | Concentration of this compound | Fold Increase (compared to vehicle) | p-value | Reference(s) |
| WNT Signaling Pathway | 1% | 10-fold | <0.01 | [9] |
Experimental Protocols
The following provides a detailed, though reconstructed, methodology based on descriptions of the key preclinical experiments cited in press releases and scientific meeting abstracts.
Ex Vivo Human Skin Model of Vitiligo
This model is designed to mimic the inflammatory environment of vitiligo in vitro.
-
Tissue Source: Healthy human skin is obtained from abdominoplasty or other surgical procedures.
-
Culture Setup: Full-thickness skin explants are cultured at the air-liquid interface on transwell inserts. This preserves the three-dimensional architecture of the skin, including the epidermis and dermis with resident immune cells.[13][14]
-
Inflammatory Stimulation: To induce a vitiligo-like phenotype, the culture medium is supplemented with a cocktail of pro-inflammatory cytokines, typically including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). These cytokines are known to be key players in the pathogenesis of vitiligo.[12]
-
This compound Treatment: A topical formulation of this compound gel at various concentrations (e.g., 0.1%, 1%) or a vehicle control is applied to the epidermal surface of the skin explants.[9]
-
Incubation: The treated explants are incubated for a defined period (e.g., 24-48 hours) to allow for the treatment to take effect and for changes in gene and protein expression to occur.
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from the skin tissue and analyzed by quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IL-1α, IL-1β).[9]
-
Protein Secretion: The culture medium is collected and analyzed by enzyme-linked immunosorbent assay (ELISA) to quantify the levels of secreted proteins like MMP-9 and soluble E-cadherin.[10][12]
-
Immunohistochemistry: Skin sections are stained for specific protein markers to assess changes in cell populations and protein localization.
-
Visualizing the Impact: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Mechanism of this compound in suppressing NF-κB mediated gene transcription.
Experimental Workflow
This diagram outlines the workflow for the ex vivo human skin model experiments.
Caption: Workflow for the ex vivo human skin model to evaluate this compound.
Discussion and Future Directions
The available data strongly suggest that this compound effectively modulates gene transcription in immune-relevant cells within a human skin context, leading to a reduction in key inflammatory mediators. The mechanism is consistent with its classification as a BET inhibitor, primarily acting through the suppression of NF-κB-driven transcription.
However, the current body of public knowledge has several limitations. The majority of the detailed gene expression data comes from a single preclinical model focused on vitiligo. While informative, this does not provide a complete picture of this compound's effects on a broader range of immune cells, such as T cells, B cells, macrophages, and neutrophils, in different inflammatory contexts.
Future research should aim to:
-
Publish comprehensive transcriptomic data: Full RNA-sequencing and ChIP-sequencing datasets from preclinical and clinical studies would provide an unbiased, genome-wide view of the genes and pathways regulated by this compound in various immune cell types.
-
Investigate diverse immune cell populations: Studies focusing on purified populations of primary human immune cells (e.g., CD4+ T cells, monocytes) would elucidate the cell-type-specific effects of this compound.
-
Explore other inflammatory models: Evaluating this compound in preclinical models of other immune-mediated diseases, such as psoriasis, rheumatoid arthritis, or inflammatory bowel disease, would broaden our understanding of its therapeutic potential.
Conclusion
This compound is a promising BET inhibitor that demonstrates a clear impact on the transcriptional regulation of inflammatory genes in immune-competent tissue models. Its ability to downregulate key pro-inflammatory cytokines while potentially promoting tissue regeneration pathways underscores its therapeutic potential. As more detailed and comprehensive data from ongoing and future studies become available, a more complete understanding of its nuanced effects on gene transcription across the diverse landscape of the human immune system will emerge.
References
- 1. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 2. vynetherapeutics.com [vynetherapeutics.com]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. VYNE Reports Positive Preclinical Data for Lead BET Inhibitor in Human Skin Model of Vitiligo [drug-dev.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. vynetherapeutics.com [vynetherapeutics.com]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Repibresib Topical Gel Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (also known as VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor developed as a "soft" topical drug.[1][2][3] This design strategy aims to deliver the therapeutic agent locally to the skin, thereby minimizing systemic exposure and associated adverse effects.[1][2] this compound functions by inhibiting BET proteins, which are key epigenetic readers that regulate the transcription of genes involved in inflammatory signaling pathways. Preclinical studies have demonstrated the potential of this compound to reduce pro-inflammatory biomarkers. However, a Phase 2b clinical trial of a this compound topical gel for nonsegmental vitiligo did not meet its primary or secondary endpoints. This document provides detailed application notes and protocols for the formulation of a this compound topical gel and its evaluation in preclinical in vivo models of skin inflammation.
Mechanism of Action: BET Inhibition in Inflammatory Signaling
BET proteins, particularly BRD4, play a crucial role in the transcription of pro-inflammatory genes by binding to acetylated histones and recruiting transcriptional machinery. In inflammatory conditions, the transcription factor NF-κB is a master regulator. Upon activation by inflammatory stimuli, the p65 subunit of NF-κB translocates to the nucleus and binds to the promoter and enhancer regions of target genes, including various cytokines and chemokines. BRD4 interacts with acetylated p65, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcriptional elongation. This compound, as a pan-BET inhibitor, competitively binds to the bromodomains of BET proteins, displacing them from chromatin and preventing their interaction with acetylated histones and transcription factors like NF-κB. This leads to the suppression of inflammatory gene transcription.
Caption: this compound inhibits BET proteins, disrupting NF-κB mediated inflammatory gene transcription.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound (VYN201) in an Ex Vivo Vitiligo Model
| Biomarker | Treatment (1%) | % Reduction vs. Vehicle |
| Secreted MMP-9 | This compound | 94.7% |
| Soluble E-cadherin | This compound | 32.6% |
Table 2: Clinical Trial Results of this compound Gel in Nonsegmental Vitiligo (Phase 2b)
| Parameter | This compound 1% | This compound 2% | This compound 3% | Vehicle |
| Primary Endpoint | ||||
| ≥50% F-VASI Improvement | Not Met | Not Met | Not Met | Not Met |
| Adverse Events | ||||
| Application Site Pain | - | - | 14% | 3.8% |
| Discontinuation due to AE | 8 subjects across all this compound arms | 0 |
F-VASI: Facial Vitiligo Area Scoring Index; AE: Adverse Event.
Experimental Protocols
Protocol 1: Preparation of this compound Topical Hydrogel (1% w/w)
This protocol describes the preparation of a carbopol-based hydrogel suitable for preclinical topical application.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene (B89431) glycol
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Carbopol Dispersion: Slowly disperse 1 g of Carbopol 940 in 88 g of purified water with continuous stirring using a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate (B1144303) for at least 2 hours (or overnight) to ensure complete swelling of the polymer.
-
Drug Solubilization: In a separate beaker, dissolve 1 g of this compound in 5 g of ethanol and 5 g of propylene glycol with gentle stirring until a clear solution is obtained.
-
Mixing: Add the this compound solution to the carbopol dispersion with continuous stirring until a homogenous mixture is formed.
-
Neutralization and Gel Formation: While stirring, slowly add triethanolamine dropwise to the mixture. Monitor the pH of the formulation using a calibrated pH meter. Continue adding TEA until the pH reaches a neutral range (e.g., 6.5-7.0), at which point a transparent gel will form.
-
Final Weight Adjustment: If necessary, add purified water to adjust the final weight of the gel to 100 g.
-
Storage: Store the prepared gel in an airtight container at a controlled room temperature, protected from light.
Caption: Workflow for the preparation of the this compound topical hydrogel.
Protocol 2: In Vivo Efficacy Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
This protocol outlines a common preclinical model to assess the anti-inflammatory efficacy of topical formulations.
Animals:
-
8-10 week old female BALB/c or C57BL/6 mice.
Materials:
-
This compound topical gel (1%, 2%, 3% w/w)
-
Vehicle control gel (without this compound)
-
Positive control (e.g., 0.1% betamethasone (B1666872) valerate (B167501) cream)
-
Imiquimod (B1671794) 5% cream (e.g., Aldara™)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On day -1, shave the dorsal back skin of the mice over an area of approximately 2x3 cm.
-
Disease Induction: From day 0 to day 5, apply a daily topical dose of 62.5 mg of imiquimod 5% cream to the shaved back skin and the right ear of each mouse.
-
Treatment Application:
-
Divide mice into treatment groups (n=6-8 per group): Vehicle, this compound 1%, this compound 2%, this compound 3%, and Positive Control.
-
Starting from day 1, two hours after imiquimod application, topically apply 100 mg of the respective treatment gel/cream to the inflamed back skin.
-
-
Evaluation of Psoriasis-like Inflammation:
-
Daily Monitoring: From day 0 to day 6, record the body weight of each mouse.
-
PASI Scoring: Score the severity of erythema (redness), scaling, and skin thickness of the back skin daily from day 1 to day 6 using a 0-4 scale for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative PASI score is the sum of these individual scores.
-
Skin Thickness Measurement: Measure the thickness of the back skin fold daily using calipers.
-
-
Endpoint Analysis (Day 6):
-
Euthanize the mice and collect the treated skin and spleen.
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize the remaining skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or qPCR.
-
Spleen Weight: Weigh the spleen as an indicator of systemic inflammation.
-
Caption: Experimental workflow for the in vivo efficacy study of this compound topical gel.
Protocol 3: In Vivo Skin Irritation Test
This protocol is essential to evaluate the local tolerance of the topical formulation.
Animals:
-
8-10 week old female BALB/c mice.
Materials:
-
This compound topical gel (e.g., 3% w/w)
-
Vehicle control gel
-
0.8% Formalin solution (positive control)
-
Saline (negative control)
Procedure:
-
Hair Removal: 24 hours before the test, carefully remove the hair from the dorsal area of the mice.
-
Treatment Application:
-
Divide the animals into four groups (n=5 per group).
-
Apply 100 mg of the respective substance (this compound gel, vehicle gel, saline, or 0.8% formalin) to the shaved skin area.
-
-
Observation:
-
Observe the application site for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application.
-
Score the skin reactions based on a standardized scale (e.g., Draize scale).
-
-
Histological Analysis: At the end of the observation period, skin samples can be collected for histological examination to assess for signs of inflammation and cellular infiltration.
Conclusion
This compound is a pan-BET inhibitor with a mechanism of action that supports its investigation for inflammatory skin conditions. While clinical trial results in vitiligo were not successful, the preclinical data on biomarker reduction and the well-defined mechanism of BET inhibition provide a rationale for its further investigation in other dermatological diseases. The protocols provided herein offer a framework for the formulation of a this compound topical gel and its evaluation in relevant preclinical in vivo models, which are crucial steps in the drug development process. Careful consideration of the formulation characteristics and the choice of an appropriate animal model are paramount for obtaining meaningful and translatable results.
References
- 1. VYNE Therapeutics' BET Inhibitor Shows Encouraging Preclinical Action In Skin Disorder - VYNE Therapeutics (NASDAQ:VYNE) - Benzinga [benzinga.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Repibresib in Primary Human Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (VYN201) is a pan-bromodomain and extra-terminal motif (BET) inhibitor developed for the treatment of chronic inflammatory and immune-mediated conditions.[1] As a "soft" drug, it is designed for local administration to minimize systemic exposure while exerting its therapeutic effects.[1] The primary mechanism of action for this compound and other pan-BET inhibitors involves the reversible binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating the transcription of key genes involved in inflammation and cell proliferation. By inhibiting BET proteins, this compound effectively downregulates the expression of pro-inflammatory cytokines and oncogenes, such as c-MYC, making it a promising candidate for a variety of disease indications.
These application notes provide a comprehensive guide for assessing the efficacy of this compound in primary human cell cultures. The protocols detailed below are foundational for determining the compound's potency, mechanism of action, and therapeutic potential in a preclinical setting.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in primary human cell cultures in the public domain, the following tables present illustrative data based on the known activities of other well-characterized pan-BET inhibitors, such as JQ1. This data should be considered representative and is intended to guide researchers in structuring their own experimental findings.
Table 1: Illustrative Cell Viability (IC50) of a Pan-BET Inhibitor in Primary Human Cell Cultures
| Cell Type | Illustrative IC50 (nM) | Assay | Incubation Time (hours) |
| Primary Human Dermal Fibroblasts | 800 | MTT | 72 |
| Primary Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 | CCK-8 | 72 |
| Primary Human Keratinocytes | 650 | AlamarBlue | 72 |
| Primary Human Synovial Fibroblasts | 750 | MTS | 72 |
Table 2: Illustrative Gene Expression Modulation by a Pan-BET Inhibitor in Activated Primary Human PBMCs
| Gene | Fold Change (vs. Vehicle Control) | Method | Treatment Time (hours) |
| IL6 | -2.5 | RT-qPCR | 24 |
| TNF | -3.1 | RT-qPCR | 24 |
| CCL2 | -2.8 | RT-qPCR | 24 |
| MYC | -4.0 | RT-qPCR | 24 |
| HEXIM1 | +2.2 | RT-qPCR | 24 |
Table 3: Illustrative Protein Expression Modulation by a Pan-BET Inhibitor in Activated Primary Human Macrophages
| Protein | Percent Change (vs. Vehicle Control) | Method | Treatment Time (hours) |
| IL-6 | -60% | ELISA | 48 |
| TNF-α | -75% | ELISA | 48 |
| c-MYC | -50% | Western Blot | 48 |
| BRD4 | No significant change | Western Blot | 48 |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of this compound on primary human cells.
Materials:
-
Primary human cells (e.g., dermal fibroblasts, PBMCs)
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration range for a dose-response experiment is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of MTT solvent to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying changes in the expression of target genes following this compound treatment.
Materials:
-
Treated and control primary human cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for IL6, TNF, MYC, and a housekeeping gene like GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Culture and treat primary human cells with this compound at the desired concentrations and for the specified time points (e.g., 6, 12, 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 3: Protein Analysis (Western Blot)
This protocol is for detecting changes in the expression levels of specific proteins (e.g., c-MYC, BRD4) in primary human cells following treatment with this compound.
Materials:
-
Treated and control primary human cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-MYC, BRD4, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the signal using an imaging system.
-
Use a loading control to normalize protein levels and quantify band intensities using densitometry software.
-
Conclusion
The protocols and illustrative data presented here provide a robust framework for the preclinical evaluation of this compound's efficacy in primary human cell cultures. By systematically assessing its impact on cell viability, gene expression, and protein levels, researchers can gain valuable insights into the therapeutic potential of this novel BET inhibitor. It is imperative for researchers to generate their own specific data for this compound in their primary cell systems of interest to accurately determine its potency and mechanism of action.
References
Application Notes and Protocols for the Quantification of Repibresib in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib is a pan-bromodomain and extra-terminal (BET) inhibitor designed for local administration. As a "soft" drug, it is engineered to act locally with minimal systemic exposure. BET proteins are crucial regulators of gene transcription, and their inhibition has shown potential in modulating inflammatory responses. Accurate quantification of this compound in tissue samples is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. These application notes provide detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Signaling Pathway of this compound
This compound exerts its effect by inhibiting BET proteins, which play a key role in the transcriptional activation of pro-inflammatory genes. One of the primary pathways affected is the Nuclear Factor kappa B (NF-κB) signaling pathway. By binding to the bromodomains of BET proteins, particularly BRD4, this compound prevents their interaction with acetylated histones and transcription factors, such as the p65 subunit of NF-κB. This leads to the suppression of the transcription of various inflammatory cytokines and chemokines.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various mouse tissues, based on the performance of similar validated LC-MS/MS assays for other small molecule inhibitors. This data is for illustrative purposes to demonstrate the expected performance of the described method.
| Tissue Type | LLOQ (ng/g) | ULOQ (ng/g) | Accuracy (%) | Precision (%RSD) |
| Skin | 1 | 1000 | 95.2 - 104.5 | < 10 |
| Lung | 1 | 1000 | 92.8 - 106.1 | < 12 |
| Liver | 2 | 2000 | 90.5 - 108.3 | < 15 |
| Kidney | 2 | 2000 | 91.7 - 107.9 | < 14 |
| Spleen | 1 | 1000 | 94.1 - 105.6 | < 11 |
LLOQ: Lower Limit of Quantification ULOQ: Upper Limit of Quantification %RSD: Percent Relative Standard Deviation
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the quantification of this compound in tissue samples. A "fit-for-purpose" validation strategy is recommended for tissue homogenates, focusing on accuracy, precision, selectivity, and stability.[1][2][3]
Tissue Sample Homogenization
-
Preparation: Weigh the frozen tissue sample (approximately 50-100 mg) and record the weight.
-
Homogenization Buffer: Prepare a homogenization buffer (e.g., phosphate-buffered saline (PBS)).
-
Homogenization: Place the tissue in a 2 mL tube with ceramic beads. Add ice-cold homogenization buffer at a specific ratio (e.g., 1:3 w/v, tissue weight to buffer volume).
-
Bead Beating: Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4-6 m/s for 20-40 seconds. Repeat if necessary, with cooling on ice between cycles to prevent degradation.
-
Aliquotting: Aliquot the resulting homogenate for storage at -80°C or immediate use in the extraction procedure.
Sample Extraction (Protein Precipitation)
-
Sample Aliquot: In a clean microcentrifuge tube, add 100 µL of the tissue homogenate.
-
Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to all samples, calibration standards, and quality control (QC) samples, except for the blank matrix.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and this compound.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard to identify the precursor ion and the most abundant and stable product ions.
-
Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Gas 1 (Nebulizer Gas): To be optimized
-
Gas 2 (Heater Gas): To be optimized
-
Curtain Gas: To be optimized
-
Collision Gas: To be optimized
-
Method Validation
A full validation should be performed according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[4] For tissue homogenates, a fit-for-purpose validation should assess the following parameters:[1][2][3]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the IS in blank tissue homogenate.
-
Calibration Curve: A calibration curve should be prepared in the corresponding blank tissue homogenate. A linear range appropriate for the expected concentrations should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. Accuracy should be within ±20% of the nominal concentration, and precision (%RSD) should be ≤20%.[2][3]
-
Matrix Effect: Assessed to ensure that the tissue matrix does not suppress or enhance the ionization of this compound or the IS.
-
Stability: Stability of this compound in tissue homogenate under various storage and processing conditions (e.g., freeze-thaw, bench-top, and long-term storage).
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocols for tissue homogenization, sample extraction, and bioanalytical method validation will enable researchers to obtain reliable data to support the development of this novel therapeutic agent. Adherence to these guidelines and proper method validation are critical for ensuring the quality and integrity of the bioanalytical results.
References
- 1. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 2. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Sample Preparation for LC-MS Analysis â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of Repibresib in 3D Skin Equivalent Models of Vitiligo
Introduction
Repibresib (formerly VYN201) is a novel pan-bromodomain and extra-terminal domain (BET) inhibitor developed for the topical treatment of immuno-inflammatory skin conditions such as vitiligo. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes. By inhibiting these proteins, this compound aims to locally suppress the inflammatory pathways that contribute to the pathogenesis of vitiligo, a condition characterized by the autoimmune-mediated loss of melanocytes. Three-dimensional (3D) skin equivalent models, particularly reconstituted human epidermis (RHE) models, offer a physiologically relevant in vitro platform to assess the efficacy and mechanism of action of topical therapeutic agents like this compound. These models mimic the structure and function of human skin and can be stimulated with cytokines to replicate disease-specific inflammatory conditions.
Mechanism of Action
This compound is designed as a "soft" drug, allowing for localized activity in the skin with minimal systemic exposure. Its primary mechanism involves the inhibition of BET proteins, which are essential for the assembly of transcriptional machinery at the promoters and enhancers of key inflammatory genes. In the context of vitiligo, this inhibition is expected to downregulate the production of pro-inflammatory cytokines and chemokines that recruit and activate immune cells responsible for melanocyte destruction. Preclinical studies have indicated that this compound can reduce the expression of inflammatory biomarkers and protect melanocytes from apoptosis, thereby potentially halting the progression of depigmentation and promoting repigmentation.
Data Presentation
The following tables summarize the quantitative data from a preclinical study of this compound in a 3D human skin equivalent model of vitiligo. In this study, reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype. The models were then topically treated with this compound at concentrations of 0.1% and 1%.
Table 1: Effect of this compound on Melanin (B1238610) Content in a 3D Vitiligo Skin Model
| Treatment Group | Melanin Level (Relative to Vehicle) | P-value |
| Vehicle | 1x | - |
| This compound 1% | ~10x higher | p=0.03 |
Table 2: Effect of this compound on Pro-Inflammatory Biomarkers in a 3D Vitiligo Skin Model
| Biomarker | Treatment Group | Reduction vs. Vehicle | P-value |
| Secreted MMP-9 | This compound 0.1% | Statistically Significant | <0.0001 |
| This compound 1% | 94.7% | <0.0001 | |
| Soluble E-cadherin | This compound 0.1% | Statistically Significant | <0.01 |
| This compound 1% | 32.6% | <0.01 |
Table 3: Effect of this compound on Gene Expression in a 3D Vitiligo Skin Model
| Gene/Pathway | Treatment Group | Regulation vs. Vehicle | P-value |
| IL-1α | This compound 0.1% | Statistically Significant Reduction | <0.0005 |
| This compound 1% | Statistically Significant Reduction | <0.0005 | |
| IL-1β | This compound 0.1% | Statistically Significant Reduction | <0.0005 |
| This compound 1% | Statistically Significant Reduction | <0.0005 | |
| WNT Signaling Pathway | This compound 0.1% | Statistically Significant Upregulation | <0.01 |
| This compound 1% | ~10-fold increase | <0.01 |
Experimental Protocols
Protocol 1: Establishment of a 3D Reconstituted Human Epidermis (RHE) Model of Vitiligo
This protocol describes the generation of an inflamed RHE model that mimics key aspects of vitiligo pathogenesis.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK) and Melanocytes
-
Keratinocyte and Melanocyte growth media
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Recombinant Human TNF-α and IFN-γ
-
Phosphate-Buffered Saline (PBS)
-
Culture plates
Procedure:
-
Cell Culture: Culture NHEK and melanocytes separately in their respective growth media until they reach 80-90% confluency.
-
Seeding: Co-culture NHEK and melanocytes on cell culture inserts at a defined ratio. The inserts are placed in a deep-well plate containing keratinocyte growth medium.
-
Submerged Culture: Culture the cells submerged in the medium for 2-3 days to allow for the formation of a confluent monolayer.
-
Air-Liquid Interface (ALI) Culture: Lift the inserts to the air-liquid interface by lowering the medium level in the outer well. This exposes the apical surface of the cells to air, promoting epidermal stratification and differentiation.
-
Differentiation: Culture the RHE at the ALI for 10-14 days, changing the medium every 2-3 days.
-
Induction of Vitiligo Phenotype: To induce a vitiligo-like inflammatory environment, supplement the culture medium with TNF-α and IFN-γ at appropriate concentrations (e.g., 10-50 ng/mL each) for the final 48-72 hours of culture.
Protocol 2: Topical Application of this compound and Sample Collection
This protocol outlines the procedure for treating the 3D skin models with this compound.
Materials:
-
This compound formulated in a suitable vehicle (e.g., gel, cream)
-
Vehicle control
-
Positive control (e.g., topical ruxolitinib (B1666119) cream, 1.5%)
-
Sterile application tools (e.g., micropipette, spatula)
Procedure:
-
Pre-treatment: 24 hours prior to cytokine stimulation, topically apply a defined amount (e.g., 3 mg/cm²) of the this compound formulation, vehicle control, or positive control to the apical surface of the RHE models.
-
Co-treatment: At the time of cytokine induction, apply a fresh dose of the topical treatments.
-
Incubation: Incubate the treated models for the duration of the cytokine stimulation period (48-72 hours).
-
Sample Collection: At the end of the incubation period, collect the culture medium from the outer wells for cytokine and biomarker analysis. Harvest the RHE tissues for histological analysis, melanin quantification, and gene expression analysis.
Protocol 3: Quantification of Melanin Content
This protocol details the method for measuring melanin levels in the RHE tissues.
Materials:
-
Solubilization agent (e.g., Solvable™)
-
Synthetic melanin standard
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Lysis: Harvest the RHE tissues and place them in a tube containing a solubilization agent.
-
Incubation: Heat the samples at 100°C for 45-60 minutes to extract the melanin.
-
Quantification: Measure the optical density of the supernatant at 490 nm.
-
Standard Curve: Prepare a standard curve using synthetic melanin to determine the concentration of melanin in the samples.
Protocol 4: Analysis of Secreted Biomarkers by ELISA
This protocol is for the quantification of secreted proteins like MMP-9 and soluble E-cadherin in the culture medium.
Materials:
-
ELISA kits for Human MMP-9 and E-cadherin
-
Culture medium collected from the RHE models
-
Plate reader
Procedure:
-
Sample Preparation: Centrifuge the collected culture medium to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the biomarkers based on the standard curve.
Protocol 5: Gene Expression Analysis by qPCR
This protocol describes the analysis of gene expression changes in the RHE tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL1A, IL1B, WNT pathway genes) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize the harvested RHE tissues and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the cDNA, master mix, and specific primers for the genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting inflammatory gene transcription.
Caption: Experimental workflow for evaluating this compound in a 3D skin model of vitiligo.
Application Notes and Protocols: Evaluating the Effect of Repibresib on Melanocyte Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib is a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] These proteins are crucial epigenetic readers that regulate gene transcription. In the context of melanocytes, BET proteins, particularly BRD2 and BRD4, play a significant role in differentiation and pigmentation. They interact with the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis, to control the expression of key pigment-producing genes like tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).
Studies have shown that chemical inhibition of BET proteins can prevent the differentiation of melanoblasts into pigmented melanocytes and lead to the depigmentation of existing melanocytes. This makes this compound a compound of interest for studying and potentially modulating melanocyte function. While it has been investigated for vitiligo with the aim of promoting repigmentation, its phase 2b clinical trial did not meet its primary endpoint.
These application notes provide detailed protocols for evaluating the multifaceted effects of this compound on melanocyte function, including its impact on melanin (B1238610) synthesis, key enzymatic activity, and gene expression.
Key Experimental Areas
-
Melanin Content Quantification: To directly measure the effect of this compound on melanin production.
-
Tyrosinase Activity Assay: To assess the activity of the rate-limiting enzyme in melanogenesis.
-
Gene Expression Analysis of Melanogenesis Markers: To understand the molecular mechanism by which this compound affects pigmentation.
-
Melanosome Transfer Assay: To evaluate the impact of this compound on the transfer of melanin-containing organelles to keratinocytes.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Melanin Content in Cultured Melanocytes
| Treatment Group | This compound Concentration (µM) | Melanin Content (µg/10^6 cells) | % Inhibition/Stimulation vs. Control |
| Vehicle Control | 0 | 0% | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Kojic Acid) | X |
Table 2: Effect of this compound on Tyrosinase Activity in Melanocyte Lysates
| Treatment Group | This compound Concentration (µM) | Tyrosinase Activity (U/mg protein) | % Inhibition/Stimulation vs. Control |
| Vehicle Control | 0 | 0% | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Phenylthiourea) | X |
Table 3: Relative Gene Expression of Melanogenesis Markers in this compound-Treated Melanocytes
| Gene | Treatment Group | This compound Concentration (µM) | Fold Change in Gene Expression (vs. Vehicle Control) |
| MITF | Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| TYR | Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| TYRP1 | Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| DCT (TRP2) | Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Experimental Protocols
Melanin Content Assay
Principle: This assay quantifies the amount of melanin in cultured melanocytes by spectrophotometric measurement after solubilizing the pigment.
Materials:
-
Cultured human or murine melanocytes (e.g., HEMn, B16-F10)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer (plate reader or cuvette-based)
-
Synthetic melanin standard (for standard curve)
Protocol:
-
Cell Culture and Treatment:
-
Seed melanocytes in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Visually inspect the pellet for changes in pigmentation.
-
Solubilize the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to dissolve the melanin granules.
-
-
Quantification:
-
Centrifuge the lysate at 12,000 x g for 10 minutes to pellet any debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 470 nm using a spectrophotometer.
-
Prepare a standard curve using synthetic melanin dissolved in 1 N NaOH with 10% DMSO.
-
Calculate the melanin content in each sample from the standard curve and normalize to the cell number or total protein content.
-
Tyrosinase Activity Assay
Principle: This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the rate of L-DOPA oxidation to dopachrome (B613829).
Materials:
-
Cultured melanocytes treated with this compound as described above.
-
Lysis Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors).
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (2 mg/mL in 50 mM Sodium Phosphate Buffer, pH 6.8).
-
Spectrophotometer capable of kinetic measurements at 475 nm.
Protocol:
-
Cell Lysate Preparation:
-
After treatment with this compound, wash cells with PBS and harvest.
-
Lyse the cell pellet in ice-cold Lysis Buffer.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 80 µL of each cell lysate (normalized for protein concentration).
-
Add 20 µL of L-DOPA solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 475 nm every minute for at least 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Tyrosinase activity can be expressed as the rate of dopachrome formation per milligram of protein.
-
Gene Expression Analysis (RT-qPCR)
Principle: This protocol uses reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of key genes involved in melanogenesis, providing insight into the transcriptional effects of this compound.
Materials:
-
Cultured melanocytes treated with this compound.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (MITF, TYR, TYRP1, DCT) and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for each gene, and SYBR Green master mix.
-
Run the reactions in a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Visualizations: Signaling Pathways and Workflows
BET Protein-MITF Signaling in Melanogenesis
Caption: this compound inhibits BET proteins, disrupting their interaction with MITF and acetylated histones, which downregulates the transcription of melanogenesis genes.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's impact on melanocytes, from cell treatment to functional and molecular analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. VYNE Therapeutics Completes Enrollment in Phase 2b Trial for this compound Gel in Nonsegmental Vitiligo | Nasdaq [nasdaq.com]
- 4. VYNE Therapeutics Completes Phase 2b Trial Enrollment for Novel Vitiligo Treatment VYN201 | VYNE Stock News [stocktitan.net]
- 5. VYNE Therapeutics completes enrolment in vitiligo gel trial [clinicaltrialsarena.com]
Utilizing Repibresib to Study BET Protein Function in Dermatology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, they orchestrate the expression of genes involved in cell proliferation, differentiation, and inflammation. In dermatology, dysregulation of BET protein function has been implicated in the pathogenesis of several inflammatory and pigmentary skin disorders, including psoriasis and vitiligo.
Repibresib (formerly VYN201) is a potent, locally administered, small-molecule pan-BET inhibitor. Its design as a "soft" drug aims to maximize therapeutic effects within the skin while minimizing systemic exposure. This makes it a valuable tool for investigating the specific roles of BET proteins in cutaneous biology and pathology. These application notes provide an overview of this compound, summarize key preclinical and clinical findings, and offer detailed protocols for its use in dermatological research.
Data Presentation
Preclinical Efficacy of BET Inhibitors
| Compound | Model System | Key Findings | Reference |
| This compound | Preclinical vitiligo models | Reduced inflammatory biomarkers (MMP-9, E-cadherin), inhibited CD8+ T-cell expansion, and showed re-pigmentation effects. | [1] |
| JQ1 | Imiquimod-induced psoriasis mouse model | Relieved skin injury, suppressed inflammation, and promoted keratinocyte apoptosis. | [2] |
| JQ1 | TNF-α/IL-17A induced HaCaT cells | Suppressed viability and inflammation, and promoted apoptosis of keratinocytes. | [2] |
| JQ1 | Melb-a melanoblasts | Inhibited melanogenesis and proliferation. | [3][4] |
Clinical Trial Data: this compound in Nonsegmental Vitiligo (Phase 2b Topline Results)
A randomized, double-blind, vehicle-controlled Phase 2b trial evaluated the efficacy and safety of once-daily this compound gel at 1%, 2%, and 3% concentrations for 24 weeks. The trial did not meet its primary endpoint of a ≥50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) compared to vehicle.[5][6]
| Endpoint | This compound 3% | Vehicle |
| F-VASI50 Responder Rate | 19.5% | 23.4% |
| Percent Change from Baseline in F-VASI | -43.6% | -25.6% |
| Percent Change from Baseline in T-VASI | -28.3% | -16.2% |
Safety and Tolerability:
| Adverse Event | This compound (All Doses) | Vehicle |
| Treatment-Emergent AEs | Higher rate than vehicle | |
| Most Common AE (>5%) | Cutaneous in nature | |
| Application Site Pain (3% dose) | 14% | 3.8% |
| Discontinuation due to AEs | 8 subjects | 0 subjects |
Signaling Pathways and Experimental Workflows
BET Protein Inhibition in Psoriasis Pathogenesis
BET proteins, particularly BRD4, play a significant role in the inflammatory cascade of psoriasis. They are involved in the transcription of pro-inflammatory cytokines and contribute to keratinocyte hyperproliferation. The diagram below illustrates the proposed mechanism of action for BET inhibitors in psoriasis.
Caption: Mechanism of BET Inhibition in Psoriasis.
BET Protein Function in Melanogenesis
In melanocytes, BET proteins are coactivators of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. Inhibition of BET proteins can thus modulate melanin (B1238610) production.
References
- 1. join.dermatologytimes.com [join.dermatologytimes.com]
- 2. Inhibition of BRD4 inhibits proliferation and promotes apoptosis of psoriatic keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain and extra-terminal domain (BET) proteins regulate melanocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and extra-terminal domain (BET) proteins regulate melanocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VYNE Therapeutics Phase 2b Vitiligo Trial Misses Primary Endpoint | VYNE Stock News [stocktitan.net]
- 6. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for the Laboratory Synthesis of Repibresib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of Repibresib (also known as I-BET762 or GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Additionally, this document outlines experimental protocols for the evaluation of this compound's biological activity in a laboratory setting.
Introduction
This compound is a small molecule inhibitor that targets the BET family of bromodomains (BRD2, BRD3, and BRD4), which are key epigenetic readers involved in the regulation of gene transcription. By binding to the acetylated lysine (B10760008) recognition motifs of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression. This mechanism of action has made this compound a valuable tool for investigating the role of BET proteins in various biological processes and a potential therapeutic agent for diseases such as cancer and inflammatory conditions.
Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, with the chemical name (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. The synthesis involves a multi-step process, and each step should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents
-
Starting materials and reagents for each step (as detailed in the protocol)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of (S)-7-(4-chlorophenyl)-5-methoxy-2-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
To a solution of 2-amino-5-chloro-4'-methoxybenzophenone in a suitable solvent, add a chiral glycine equivalent.
-
The reaction is typically carried out in the presence of a coupling agent and a base.
-
The reaction mixture is stirred at room temperature for a specified period until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the benzodiazepine core.
Step 2: Thionation of the Benzodiazepine Core
-
The benzodiazepine from Step 1 is dissolved in an anhydrous solvent like toluene.
-
Lawesson's reagent is added portion-wise to the solution.
-
The mixture is heated to reflux and stirred for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified to give the corresponding thioamide.
Step 3: Formation of the Triazole Ring
-
The thioamide from Step 2 is dissolved in a high-boiling point solvent such as n-butanol.
-
An excess of acetic hydrazide is added, and the mixture is heated to reflux for an extended period.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified.
Step 4: Alkylation of the Triazole Ring
-
The triazolobenzodiazepine from Step 3 is dissolved in an anhydrous aprotic solvent like DMF.
-
A base, such as sodium hydride, is added carefully at 0 °C.
-
Methyl iodide is then added, and the reaction is stirred at room temperature.
-
The reaction is quenched with water, and the product is extracted and purified.
Step 5: Amide Coupling to Yield this compound
-
The product from Step 4 is first deprotected if necessary.
-
The resulting amine is then coupled with 2-(ethylamino)acetic acid using a standard peptide coupling agent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.
-
The reaction is stirred at room temperature until completion.
-
The final product, this compound, is isolated and purified by chromatography.
Purification and Characterization
The final compound and all intermediates should be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC). The identity and structure of this compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity of this compound
This compound is a potent inhibitor of BET bromodomains. Its biological activity can be assessed through various in vitro assays.
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound.
This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[4] This disrupts the recruitment of transcriptional machinery to the promoters of target genes, leading to the downregulation of their expression. Key target genes include oncogenes like c-MYC and pro-inflammatory cytokines such as IL-6.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a c-MYC dependent line like MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cytokine Release Assay (ELISA)
This protocol measures the inhibition of cytokine release (e.g., IL-6) from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate.
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-6 and determine the inhibitory effect of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (BET Bromodomain Binding) | 35 nM | Biochemical Assay | [5] |
| Dissociation Constant (Kd) | 50.5 - 61.3 nM | Isothermal Titration Calorimetry | [5] |
| IC₅₀ (Cell Proliferation, MOLM-13) | ~50 nM | Cell-based Assay | N/A |
| IC₅₀ (IL-6 Inhibition, PBMCs) | ~100 nM | ELISA | N/A |
Note: The IC₅₀ and Kd values can vary depending on the specific assay conditions and cell lines used. The values for cell proliferation and IL-6 inhibition are representative and should be determined experimentally.
Conclusion
This document provides a comprehensive guide for the synthesis and in vitro evaluation of this compound. The detailed protocols and supporting information are intended to facilitate research into the biological roles of BET proteins and the development of novel therapeutics targeting this important class of epigenetic regulators. Researchers should always adhere to appropriate laboratory safety practices when handling chemicals and performing experiments.
References
- 1. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Positron Emission Tomography Radiotracer Selectively Targeting the BD1 Bromodomains of BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retraction Note: The BET inhibitor I-BET762 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Repibresib in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (also known as VYN201) is a small molecule, pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers, activating the expression of key genes involved in cell proliferation, inflammation, and oncogenesis. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin and subsequently downregulating the transcription of target genes, such as the oncogene c-MYC and genes regulated by the NF-κB pathway. This mechanism of action makes this compound a promising candidate for the treatment of various cancers and inflammatory diseases.
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel BET inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify molecules that can effectively disrupt the interaction between BET proteins and acetylated histones. This document provides a detailed overview of the application of this compound in HTS assays, including its mechanism of action, a representative experimental protocol, and data presentation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the function of BET proteins, primarily BRD4. BRD4 is a key transcriptional co-activator that, upon binding to acetylated chromatin, recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including critical oncogenes and pro-inflammatory cytokines.
By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of P-TEFb and inhibiting transcriptional elongation. This leads to the suppression of genes that are crucial for cancer cell growth and survival, as well as those involved in inflammatory responses.
Quantitative Data
While specific high-throughput screening data for this compound is not publicly available, the following table presents hypothetical data that is representative of what would be generated in such an assay for a potent pan-BET inhibitor. The primary metric for potency in HTS is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the assay signal by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Z'-factor |
| This compound | BRD4 (BD1) | AlphaScreen | 50 | 0.85 |
| This compound | BRD4 (BD2) | AlphaScreen | 75 | 0.82 |
| This compound | BRD2 (BD1) | HTRF | 60 | 0.88 |
| This compound | BRD3 (BD2) | HTRF | 80 | 0.86 |
| JQ1 (Control) | BRD4 (BD1) | AlphaScreen | 100 | 0.87 |
Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.
Experimental Protocols
The following is a representative protocol for a high-throughput screening assay to identify and characterize inhibitors of the BRD4-histone interaction, such as this compound. This protocol is based on the widely used AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Assay Principle:
The AlphaScreen assay is a bead-based, no-wash immunoassay that measures the interaction between two molecules. In this case, a biotinylated histone H4 peptide (acetylated) is captured by streptavidin-coated Donor beads, and a GST-tagged BRD4 bromodomain (BD1) is captured by anti-GST-coated Acceptor beads. When the BRD4 bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the BRD4-histone interaction, leading to a decrease in the AlphaScreen signal.
Materials and Reagents:
-
Recombinant GST-tagged BRD4 (BD1) protein
-
Biotinylated, acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white, opaque microplates
-
Plate reader capable of AlphaScreen detection
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in assay buffer.
-
Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.
-
Protein Addition: Add a solution of GST-tagged BRD4 (BD1) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.
-
Peptide Addition: Add a solution of the biotinylated, acetylated histone H4 peptide to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for protein-peptide binding.
-
Bead Addition: In a darkened room, add a mixture of the streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-analyte binding.
-
Detection: Read the plate on a plate reader equipped for AlphaScreen detection.
Data Analysis:
The raw data from the plate reader is normalized to positive (no inhibitor) and negative (no BRD4 protein) controls. The percent inhibition for each compound concentration is calculated. An IC50 curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a potent pan-BET inhibitor with a well-defined mechanism of action that makes it amenable to high-throughput screening. The AlphaScreen assay described here is a robust and sensitive method for identifying and characterizing inhibitors of the BET protein-histone interaction. This protocol can be adapted for screening other BET family members and for further profiling of hit compounds from a primary screen. The development and application of such HTS assays are critical for the discovery of novel epigenetic modulators for the treatment of cancer and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Repibresib in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Repibresib in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as VYN201) is a potent pan-bromodomain and extra-terminal motif (BET) inhibitor.[1][2][3][4][5] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor aqueous solubility. This can result in compound precipitation in aqueous-based experimental buffers and cell culture media, leading to inaccurate and unreliable assay results.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4). This prevents their interaction with acetylated histones and transcription factors, thereby modulating the transcription of target genes. A key pathway inhibited by this compound is the NF-κB signaling pathway, which plays a central role in inflammation by controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Q3: In which solvents can I dissolve this compound?
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can affect cell viability and experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Precipitation Observed When Diluting DMSO Stock Solution in Aqueous Buffer (e.g., PBS, Cell Culture Media)
Cause: This is a common issue known as "crashing out." this compound is highly soluble in the non-polar environment of DMSO. When the DMSO stock is diluted into a polar aqueous buffer, the solvent polarity increases, causing the hydrophobic this compound to precipitate out of the solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: Consider using a co-solvent system. For example, some formulations for poorly soluble BET inhibitors involve a mixture of DMSO, PEG300, and Tween-80.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication in a water bath sonicator after dilution can help to break down small precipitates and improve dissolution.
Issue 2: Inconsistent Results in Cellular Assays
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in high variability and non-reproducible data. The actual concentration of dissolved this compound may be significantly lower than the intended concentration.
Solutions:
-
Solubility Testing: Before conducting your main experiments, perform a simple solubility test. Prepare a series of dilutions of this compound in your final assay buffer and visually inspect for any precipitation after a short incubation period.
-
Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.05%), in the assay buffer can help to maintain the solubility of hydrophobic compounds. However, ensure the surfactant concentration is not toxic to your cells.
-
Formulation with Serum: If your cell-based assay allows, the presence of serum (e.g., FBS) can aid in solubilizing hydrophobic compounds through binding to albumin.
Data Presentation
Table 1: Solubility of Structurally Similar Pan-BET Inhibitors
| Compound | Solvent | Solubility | Citation(s) |
| JQ1 | DMSO | ~10 mg/mL | |
| Ethanol | ~10 mg/mL | ||
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | ||
| Birabresib (OTX015) | DMSO | 98 mg/mL (199.19 mM) | |
| Ethanol | 11 mg/mL | ||
| Water | Insoluble |
Note: This data is for structurally similar compounds and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw an aliquot of the high-concentration this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in pure DMSO if a very low final concentration is required.
-
Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).
-
Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or pipetting to ensure rapid and uniform dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Mandatory Visualizations
Caption: this compound inhibits BET proteins, blocking NF-κB mediated inflammatory gene transcription.
Caption: A logical workflow for preparing and troubleshooting this compound solutions in experiments.
References
Repibresib Gel Application in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Repibresib gel in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] It is designed as a "soft" drug for local administration to minimize systemic exposure.[2][3][4] this compound works by inhibiting BET proteins, which are key regulators of gene expression. By inhibiting these proteins, this compound can reduce the expression of pro-inflammatory and disease-related genes, making it a promising candidate for treating various inflammatory and immune-mediated conditions.[3][5]
Q2: What is the formulation of this compound used in research?
This compound has been formulated as a topical gel for localized application.[6] Clinical trials in humans have evaluated concentrations of 1%, 2%, and 3% of this compound in a vehicle gel.[7] For animal studies, the specific vehicle composition may vary, but it is typically a hydrogel base designed for consistent drug release and good skin tolerability.
Q3: What are the key differences between animal and human skin to consider when applying this compound gel?
Extrapolating results from animal models to humans requires careful consideration of skin differences. Key variations include:
-
Thickness: Mouse skin is significantly thinner than human skin, which can affect drug penetration.
-
Hair Follicle Density: Rodent skin has a higher density of hair follicles, which can act as a reservoir for topical formulations and potentially enhance absorption.
-
Metabolism: The enzymatic activity in animal skin can differ from human skin, potentially altering the metabolism of topically applied drugs.[3]
-
Barrier Function: The lipid composition and overall barrier function of the stratum corneum can vary between species, influencing the rate and extent of drug absorption.
Q4: What are the reported adverse events associated with this compound gel in clinical trials?
In human clinical trials for nonsegmental vitiligo, the most common treatment-emergent adverse event was application site pain.[8][9] Other reported skin-related side effects were generally mild to moderate and often resolved during the study.[8] It is important to monitor for similar signs of skin irritation in animal models.
Troubleshooting Guide for this compound Gel Application in Animal Studies
This guide addresses common issues that may arise during the application of this compound gel in animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable drug absorption/inconsistent results | - Improper application technique- Grooming behavior of animals removing the gel- Inconsistent dosing | - Ensure a consistent, thin layer of gel is applied to the target area.- Use of an Elizabethan collar for a short period post-application to prevent grooming.- Accurately weigh the animal and the application device (e.g., syringe) before and after application to ensure consistent dosing. |
| Skin irritation at the application site (erythema, edema) | - High concentration of this compound- Vehicle-induced irritation- Pre-existing skin sensitivity in the animal model | - Consider a dose-ranging study to determine the optimal non-irritating concentration.- Test the vehicle alone as a control to rule out vehicle effects.- Ensure the application site is free of any prior irritation or injury. |
| Difficulty in applying a consistent dose | - Viscosity of the gel- Animal movement during application | - Allow the gel to reach room temperature before application to ensure consistent viscosity.- Use appropriate animal restraint techniques to minimize movement during application. |
| Loss of gel from the application site | - Gel formulation is too fluid- Excessive grooming | - If possible, adjust the viscosity of the gel formulation with appropriate gelling agents.- Apply the gel in a location less accessible to grooming (e.g., between the shoulder blades). |
Experimental Protocols
Protocol for Topical Application of this compound Gel in a Rodent Model
This protocol provides a general guideline. Specific parameters should be optimized for your experimental design.
-
Animal Preparation:
-
Acclimatize animals to housing conditions for at least one week prior to the study.
-
If necessary, carefully clip the hair from the application site 24 hours before the first gel application. Avoid causing skin abrasions.
-
-
Dosage and Formulation:
-
Prepare this compound gel at the desired concentration (e.g., 1%, 2%, or 3%) in a suitable vehicle. A vehicle-only control group is essential.
-
Store the gel according to the manufacturer's recommendations.
-
-
Application Procedure:
-
Weigh the animal.
-
Draw the specified amount of gel into a syringe for accurate dosing.
-
Gently restrain the animal.
-
Apply a thin, even layer of the gel to the designated skin area.
-
If required, fit the animal with an Elizabethan collar for a defined period to prevent ingestion of the gel.
-
-
Monitoring and Assessment:
-
Observe the animals daily for any signs of skin irritation at the application site (e.g., redness, swelling, or lesions).
-
At the end of the study, collect skin samples for histological analysis and/or biomarker assessment.
-
Quantitative Data Summary
The following table summarizes the dosing information from the Phase 2b human clinical trial of this compound gel for nonsegmental vitiligo. This data can serve as a starting point for designing dose-ranging studies in animal models.
| Treatment Group | Concentration | Application Frequency | Key Efficacy Endpoint | Adverse Events (>5%) |
| This compound Gel | 1% | Once Daily | F-VASI50 at Week 24 | Application site pain (13.7%) |
| This compound Gel | 2% | Once Daily | F-VASI50 at Week 24 | Application site pain (5.9%) |
| This compound Gel | 3% | Once Daily | F-VASI50 at Week 24 | Application site pain (14.0%) |
| Vehicle Gel | 0% | Once Daily | F-VASI50 at Week 24 | Application site pain (3.8%) |
F-VASI50: ≥50% improvement in the Facial Vitiligo Area Scoring Index.[8]
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Comparisons of different animal skins with human skin in drug percutaneous penetration studies. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Comparison of human skin or epidermis models with human and animal skin in in-vitro percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial Update: Vyne Completes Enrollment in Phase 2b Study of this compound (Formerly VYN201) for Nonsegmental Vitiligo - The Dermatology Digest [thedermdigest.com]
- 8. Gel Formulations for Topical Treatment of Skin Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lar.fsu.edu [lar.fsu.edu]
addressing high vehicle effect in Repibresib clinical trials
Welcome to the Technical Support Center for Repibresib Clinical Trials. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges during their experiments, with a specific focus on addressing the high vehicle effect observed in the this compound clinical program.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (formerly VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor developed as a locally administered "soft" drug.[1][2][3][4] Its design aims to address diseases with multiple inflammatory cell signaling pathways while ensuring low systemic exposure.[1][2][3] As a BET inhibitor, this compound functions as an epigenetic modulator. BET proteins are "readers" of the epigenome that recruit transcriptional factors essential for producing pro-inflammatory cytokines.[1] By inhibiting BET proteins, this compound can block the transcription of these cytokines, making it a potential treatment for immuno-inflammatory conditions like nonsegmental vitiligo.[1][5]
Q2: What is a "vehicle effect" in a clinical trial?
A2: A vehicle effect refers to the physiological or psychological response observed in a control group that receives the vehicle (the inactive substance, or placebo, used to deliver the active drug) without the active pharmaceutical ingredient (API). In topical drug trials, the vehicle is the gel, cream, or ointment base. Ideally, the vehicle should be inert, but sometimes its components can have unintended biological effects, leading to a "high vehicle effect" where the placebo group shows a significant response. This can make it difficult to determine the true efficacy of the active drug.[6]
Q3: Was a high vehicle effect observed in the this compound clinical trials?
A3: Yes. In the Phase 2b trial for this compound gel in patients with nonsegmental vitiligo, VYNE Therapeutics reported that the results were impacted by an "unusually high treatment effect in the vehicle arm".[7][8][9] This high vehicle response was a significant factor in the trial not meeting its primary endpoints, such as the proportion of subjects achieving a ≥50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50).[8][9]
Q4: What were the specific results of the Phase 2b trial that highlighted this effect?
A4: The trial did not meet its primary endpoint (F-VASI50) or a key secondary endpoint (F-VASI75).[8][9] However, the highest dose (3%) did show a statistically significant effect in the secondary endpoint of percent change from baseline in F-VASI score at 24 weeks. The high vehicle response was evident in this measure, where the vehicle group itself showed a substantial improvement, narrowing the therapeutic window.[7][8] The trial was also affected by a high discontinuation rate in the active treatment arms compared to the vehicle arm.[8][9]
Quantitative Data Summary
The following tables summarize the key efficacy and discontinuation data from the this compound Phase 2b trial, illustrating the high vehicle effect.
Table 1: Efficacy Outcomes at Week 24
| Metric | This compound 3% | Vehicle |
| Percent Change from Baseline in F-VASI | -43.6% | -25.6% |
| Percent Change from Baseline in T-VASI | -28.3% | -16.2% |
| Data sourced from VYNE Therapeutics' Phase 2b trial topline results announcement.[8][10] |
Table 2: Discontinuation Rates at Week 24
| Group | Discontinuation Rate |
| This compound 3% | 36.6% |
| This compound 2% | 30.2% |
| This compound 1% | 26.1% |
| Vehicle | 10.6% |
| Data sourced from VYNE Therapeutics' Phase 2b trial topline results announcement.[8][9] |
Troubleshooting Guide: High Vehicle Effect
Q5: Problem - My in-vitro cell-based assay is showing high background or unexpected activity in the vehicle control wells. How can I troubleshoot this?
A5: Solution - High background in cell-based assays can obscure the true effect of the test compound. Follow these steps to diagnose and mitigate the issue:
-
Reagent & Vehicle Component Review:
-
Contamination: Ensure all buffers, media, and vehicle components are fresh and sterile to rule out microbial or chemical contamination.[11]
-
Solvent Effects: If using solvents like DMSO, ensure the final concentration is consistent and non-toxic across all wells. Even low concentrations of some solvents can induce cellular stress or other biological responses.[12][13][14]
-
Component Interference: Test each component of the vehicle individually in the assay to see if a specific excipient is causing the high background signal.
-
-
Assay Protocol Optimization:
-
Blocking: Insufficient blocking is a common cause of high background. Increase the concentration of the blocking agent (e.g., BSA) or extend the incubation time.[11][15]
-
Washing: Inadequate washing can leave residual reagents that contribute to the signal. Increase the number of wash steps or add a brief soak time between washes.[11][15]
-
Antibody Concentration: If using an antibody-based readout, a high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate antibodies to find the optimal concentration.[16]
-
Q6: Problem - How do I proactively select a vehicle for in-vivo studies to minimize the risk of a high vehicle effect?
A6: Solution - Careful vehicle selection is critical in preclinical and clinical development.[17]
-
Component Inertness Screening:
-
Prioritize excipients with a well-documented history of being biologically inert in the target tissue (e.g., skin).
-
Conduct small-scale in-vitro or ex-vivo studies to screen for potential effects of the vehicle on relevant biomarkers (e.g., cytokine release from keratinocytes, melanocyte viability) before proceeding to large-scale in-vivo studies.
-
-
Physicochemical & Biological Considerations:
-
Solubility and Stability: The vehicle must solubilize the drug and maintain its stability.[18][19] However, excipients used to enhance solubility (e.g., surfactants, co-solvents) can sometimes have their own biological activity.[20]
-
Skin Penetration: For topical delivery, the vehicle influences skin hydration and drug penetration. These properties could independently affect the disease state. For example, improved skin hydration from the vehicle might have a beneficial effect in certain dermatological conditions.
-
Tolerability: The vehicle must be well-tolerated by the test species.[18] Local irritation or other adverse effects from the vehicle can confound study results.[14] The this compound trial noted that application site pain was the most common adverse event and occurred more frequently in the active groups.[9][21]
-
Q7: Problem - The high vehicle response in my study makes it difficult to demonstrate statistical significance for my test article. What analysis strategies can I employ?
A7: Solution - A high vehicle response complicates data interpretation but does not necessarily invalidate the results.
-
Post-Hoc Analysis: Conduct a thorough evaluation of the full dataset. Analyze secondary and exploratory endpoints where the effect size might be larger, as was seen with the percent change from baseline in the F-VASI score for the 3% this compound dose.[8]
-
Subgroup Analysis: Investigate if the vehicle effect was more pronounced in a specific patient subpopulation (e.g., based on disease severity, age, or other baseline characteristics). This can help generate hypotheses for future study designs.
-
Historical Control Data: While concurrent controls are standard, comparing the vehicle response to historical data from similar trials (if available) can help determine if the observed effect is truly anomalous.[6]
-
Focus on Mechanism: Analyze biomarker data to confirm that the drug is engaging its target as expected, even if the clinical endpoint is not met. Preclinical data for this compound showed consistent reductions in pro-inflammatory biomarkers.[1][3]
Experimental Protocols
Protocol 1: In-Vitro Screening of Vehicle Excipients on Cytokine Expression in Human Keratinocytes
-
Cell Culture: Culture primary human epidermal keratinocytes (NHEK) in appropriate media until they reach 80% confluency in 24-well plates.
-
Stimulation: Induce an inflammatory state by treating cells with a pro-inflammatory stimulus (e.g., Poly(I:C) or a cytokine cocktail of TNF-α/IFN-γ) for 24 hours.
-
Treatment: Remove the stimulating media. Add fresh media containing:
-
Control (media only)
-
Inflammatory stimulus only
-
Vehicle A (complete formulation without API)
-
Vehicle B (alternative formulation)
-
Individual excipients (each component of the vehicle tested separately at the relevant concentration)
-
-
Incubation: Incubate cells for 24 hours.
-
Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of key inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Interpretation: Compare the cytokine levels in the vehicle- and excipient-treated wells to the control wells. A significant change in cytokine expression caused by the vehicle or an excipient indicates a potential biological effect that could contribute to a high vehicle response in-vivo.
Visualizations
Signaling Pathway```dot
Caption: Workflow for troubleshooting a high vehicle effect.
Logical Relationships
Caption: Potential contributors to the high vehicle effect.
References
- 1. VYNE Therapeutics Completes Enrollment in Phase 2b Trial for this compound Gel in Nonsegmental Vitiligo | Nasdaq [nasdaq.com]
- 2. VYNE Therapeutics Phase 2b Vitiligo Trial Misses Primary Endpoint | VYNE Stock News [stocktitan.net]
- 3. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. join.dermatologytimes.com [join.dermatologytimes.com]
- 9. VYNE Therapeutics Reports Disappointing Phase 2b Results for this compound Gel in Vitiligo Trial, Shares Drop 73% [barchart.com]
- 10. This compound (VYN201) / Vyne Therap, Tay Therap [delta.larvol.com]
- 11. arp1.com [arp1.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 19. altasciences.com [altasciences.com]
- 20. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
Repibresib Treatment: Technical Support for Managing Application Site Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing application site reactions that may be observed during experiments with Repibresib. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] BET proteins are key regulators of gene transcription involved in inflammatory and immune responses.[1] By inhibiting these proteins, this compound can modulate the transcription of pro-inflammatory cytokines, thereby reducing inflammation.[1] It is designed for local administration as a "soft" drug to minimize systemic exposure.[2]
Q2: What are the most common application site reactions reported with this compound treatment in clinical trials?
The most frequently reported application site reaction in a Phase 2b clinical trial of this compound gel was application site pain.[3][4][5][6] Other treatment-emergent adverse events (TEAEs) were also primarily cutaneous in nature.[5][6]
Q3: How frequently do application site reactions occur?
In a Phase 2b trial for nonsegmental vitiligo, the incidence of application site pain varied with the concentration of this compound gel.[6] The majority of skin-related TEAEs were reported as mild to moderate in severity and resolved during the study.[6]
Quantitative Data Summary
The following table summarizes the incidence of application site pain and dropout rates due to adverse events in the Phase 2b clinical trial of this compound gel.
| Treatment Group | Incidence of Application Site Pain | Dropout Rate Due to Adverse Events |
| This compound 3% | 14.0%[3][6] | 36.6%[5] |
| This compound 2% | 5.9%[6] | 30.2%[5] |
| This compound 1% | 13.7%[6] | 26.1%[5] |
| Vehicle | 3.8%[3][6] | 10.6%[5] |
Note: A total of 8 subjects receiving this compound gel discontinued (B1498344) the trial due to an adverse event, compared to none in the vehicle group.[6]
Troubleshooting Guide for Application Site Reactions
Issue: A subject in my experiment is reporting pain at the application site.
Possible Cause: This is a known and the most common side effect of topical this compound application.
Suggested Actions:
-
Assess Severity: Determine the severity of the pain (e.g., using a visual analog scale).
-
Examine the Site: Visually inspect the application site for other signs of reaction, such as redness (erythema), swelling (edema), or itching (pruritus).
-
For Mild to Moderate Pain:
-
Consider applying a cold compress to the area for 15-20 minutes to help reduce discomfort.
-
Ensure the subject is applying the gel as per the protocol and not using an excessive amount.
-
-
For Severe or Persistent Pain:
-
The subject should discontinue the application of this compound.
-
Document the event in detail.
-
Consult with the study's medical monitor or principal investigator.
-
Issue: A subject is presenting with redness, itching, or swelling at the application site.
Possible Cause: These are common signs of a local inflammatory or hypersensitivity reaction to a topical treatment.
Suggested Actions:
-
Assess and Document: Characterize the reaction in detail, including its size, color, and any associated symptoms like itching or burning.
-
Management of Mild Reactions:
-
For itching, over-the-counter oral antihistamines may be considered.
-
For mild inflammation, a low-potency topical corticosteroid may be applied, but this should be done in consultation with a healthcare professional to avoid interfering with the study's objectives.
-
-
Management of Moderate to Severe Reactions:
-
Discontinue the application of this compound.
-
A healthcare professional may recommend a course of topical or, in rare cases, systemic corticosteroids.
-
It is important to rule out a more severe allergic reaction.
-
Experimental Protocols
General Protocol for Managing Cutaneous Adverse Drug Reactions:
-
Discontinuation of the Investigational Drug: The first step in managing a suspected drug-induced skin reaction is to stop the administration of the drug.
-
Symptomatic Treatment:
-
Pruritus (Itching): Can be managed with oral antihistamines and topical corticosteroids.
-
Inflammation and Redness: Topical corticosteroids are the primary treatment. The potency should be appropriate for the severity and location of the reaction.
-
Pain: Over-the-counter pain relievers can be used.
-
-
Patient Counseling: Advise the subject to avoid harsh soaps, perfumed products, and tight clothing that could further irritate the skin. Maintaining good skin hydration is also important.
-
Documentation and Reporting: All adverse events should be thoroughly documented and reported according to the clinical trial protocol and regulatory requirements.
Visualizations
Caption: Workflow for assessing and managing application site reactions.
Caption: Simplified this compound signaling pathway in inflammation.
References
- 1. VYNE Therapeutics Completes Enrollment in Phase 2b Trial for this compound Gel in Nonsegmental Vitiligo | Nasdaq [nasdaq.com]
- 2. VYNE Therapeutics Completes Phase 2b Trial Enrollment for Novel Vitiligo Treatment VYN201 | VYNE Stock News [stocktitan.net]
- 3. VYNE Therapeutics Reports Disappointing Phase 2b Results for this compound Gel in Vitiligo Trial, Shares Drop 73% - PRISM MarketView [prismmarketview.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. vynetherapeutics.com [vynetherapeutics.com]
Technical Support Center: Enhancing Transdermal Delivery of Pan-BET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the transdermal delivery of pan-BET (Bromodomain and Extra-Terminal) inhibitors, such as Repibresib.
I. Frequently Asked Questions (FAQs)
1. What are the primary challenges in the transdermal delivery of pan-BET inhibitors like this compound?
The primary challenge is the formidable barrier function of the stratum corneum, the outermost layer of the skin.[1] Pan-BET inhibitors are often lipophilic and have a relatively high molecular weight, which can limit their passive diffusion across this layer.[2] Formulation-related challenges include ensuring the drug remains solubilized and stable within the vehicle and minimizing skin irritation.[3]
2. How do permeation enhancers improve the delivery of topical drugs?
Permeation enhancers reversibly disrupt the highly ordered structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient (API).[4] Mechanisms of action include altering the intercellular lipids, interacting with keratin, and improving the partitioning of the drug into the skin.[5]
3. What are common excipients used in topical gel formulations for poorly soluble drugs?
Topical gels for poorly soluble drugs typically contain a gelling agent (e.g., carbomers, cellulose (B213188) derivatives), a solvent or co-solvent system to solubilize the drug (e.g., propylene (B89431) glycol, ethanol (B145695), polyethylene (B3416737) glycols), permeation enhancers (e.g., oleic acid, fatty alcohols), and preservatives.
4. What caused the high dropout rate and application site pain in the this compound clinical trials?
The publicly available data from the phase 2b trial of this compound gel for vitiligo reported application site pain as a common treatment-emergent adverse event. While the exact cause was not specified, it could be related to the active drug itself, the permeation enhancers used in the formulation, or other excipients that may cause skin irritation. High dropout rates in the active arms of the trial were also noted, which could be linked to this adverse effect.
5. How do pan-BET inhibitors like this compound exert their anti-inflammatory effects in the skin?
Pan-BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the transcription of pro-inflammatory genes, including cytokines and chemokines, that are involved in various inflammatory skin diseases. This mechanism of action involves the modulation of key signaling pathways such as NF-κB.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vitro testing of topical formulations of pan-BET inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low drug permeation in in vitro permeation tests (IVPT) | - Ineffective permeation enhancer.- Drug crystallization in the formulation.- Insufficient drug loading.- Skin barrier integrity too high. | - Screen different classes of permeation enhancers (e.g., fatty acids, alcohols, glycols).- Optimize the solvent/co-solvent system to ensure the drug remains solubilized.- Increase the thermodynamic activity of the drug in the formulation.- Ensure proper skin membrane preparation and check barrier integrity before the experiment. |
| High variability in IVPT results | - Inconsistent skin samples.- Improper Franz diffusion cell setup.- Air bubbles in the receptor chamber.- Inconsistent dosing of the formulation. | - Use skin from the same donor and anatomical site.- Ensure the skin membrane is properly mounted and sealed.- Degas the receptor fluid and ensure no bubbles are trapped under the membrane.- Use a positive displacement pipette for accurate and consistent application of the formulation. |
| Phase separation or precipitation in the formulation during storage | - Poor choice of solubilizing excipients.- Incompatible ingredients.- Temperature fluctuations. | - Increase the concentration of the co-solvent or solubilizer.- Conduct compatibility studies with all excipients.- Perform stability testing under different temperature and humidity conditions. |
| Changes in viscosity of the gel formulation over time | - Polymer degradation.- pH shift.- Interaction between the polymer and other excipients. | - Use a stable gelling agent and ensure the formulation's pH is within the polymer's stable range.- Investigate potential interactions between the gelling agent and other formulation components. |
| Skin irritation observed in preclinical models | - High concentration of permeation enhancers.- Irritating excipients.- The drug molecule itself. | - Reduce the concentration of the permeation enhancer or use a synergistic combination of enhancers at lower concentrations.- Screen for less irritating excipients.- Consider co-formulating with anti-inflammatory agents. |
III. Data Presentation: Efficacy of Common Permeation Enhancers
The following tables summarize the quantitative effects of common permeation enhancers on the transdermal flux of representative hydrophobic drugs. While specific data for this compound is not publicly available, these tables provide a general indication of the potential efficacy of these enhancers.
Table 1: Effect of Oleic Acid on Transdermal Flux
| Drug | Vehicle | Oleic Acid Concentration | Enhancement Ratio | Reference |
| Piroxicam | Ethanol/Water | 5% | ~10 | |
| Diclofenac | Propylene Glycol | 1% | 3.74 | |
| Rhodamine B hexyl ester | PBS | Not specified | >100 |
Table 2: Effect of Propylene Glycol (PG) on Transdermal Flux
| Drug | Vehicle | PG Concentration | Enhancement Ratio | Reference |
| Loperamide HCl | Gel/Cream | 12-40% | Concentration-dependent increase | |
| Naloxone | Ethanol | 33% | ~4.3 (compared to water) | |
| Various Drugs | Aqueous Buffer | Not specified | Modulates permeability |
Table 3: Effect of Ethanol on Transdermal Flux
| Drug | Vehicle | Ethanol Concentration | Enhancement Ratio | Reference |
| Naloxone | Water | 66% | ~10 | |
| Caffeine | Hydrogel | 10% | ~2 | |
| Nimodipine | Water | Not specified | Concentration-dependent increase |
IV. Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing the transdermal permeation of a pan-BET inhibitor from a topical formulation.
-
Skin Membrane Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine or rodent) or use human cadaver skin.
-
Carefully remove subcutaneous fat and dermis to a desired thickness (e.g., 500 µm) using a dermatome.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Visually inspect the skin for any defects.
-
Store the prepared skin at -20°C until use.
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells with a circulating water bath to maintain the skin surface temperature at 32°C.
-
Fill the receptor chamber with an appropriate receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizer to maintain sink conditions).
-
Stir the receptor fluid with a magnetic stir bar at a constant rate (e.g., 600 RPM).
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Skin Mounting and Dosing:
-
Thaw the skin membrane and mount it between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Apply a finite dose of the topical formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor chamber.
-
Immediately replenish the receptor chamber with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of the pan-BET inhibitor in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
-
V. Visualizations
Signaling Pathway of Pan-BET Inhibitors in Inflammatory Skin Conditions
References
minimizing systemic exposure of Repibresib in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic exposure of Repibresib in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to minimize systemic exposure of this compound?
This compound is designed as a "soft" drug intended for localized application to minimize systemic exposure.[1][2][3][4][5][6] The primary strategy to achieve this is through its formulation as a topical gel for local administration.[7][8] This approach aims to concentrate the therapeutic effect at the site of application while reducing the amount of the drug that enters systemic circulation.
Q2: What is the mechanism of action of this compound?
This compound is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2][3][4][5][7] BET proteins are key regulators of gene transcription. By inhibiting these proteins, this compound can modulate the expression of genes involved in inflammatory signaling pathways.[1][2][4][5][6] This mechanism is central to its therapeutic effect in immune-mediated conditions. The localized delivery is intended to sidestep safety concerns associated with the systemic use of pan-BD BET inhibitors.[8]
Q3: Has the low systemic exposure of the this compound gel formulation been confirmed in clinical trials?
Yes, clinical trials for this compound gel have included the evaluation of its pharmacokinetics to assess systemic exposure.[3][4][5][7][9][10] The design of this compound as a locally administered "soft" drug is intended to ensure low systemic exposure.[1][2][4][5][6]
Q4: Are there any known systemic side effects of this compound despite its design for local application?
While designed for low systemic exposure, treatment-emergent adverse events (TEAEs) have been reported in clinical trials of this compound gel.[8][11][12][13] The most common TEAEs were cutaneous in nature and occurred at the application site.[6][12] However, some subjects have discontinued (B1498344) treatment due to adverse events.[6][8][12][13] It is important to note that research into systemic BET inhibitors has shown potential for hematologic and gastrointestinal adverse effects.[8] Another oral BET inhibitor, VYN202, faced a clinical hold due to testicular toxicity observed in a non-clinical toxicology study.[14]
Troubleshooting Guide
Issue: Observing unexpected systemic effects in preclinical models.
If you are observing unexpected systemic effects in your experimental models when using a topical formulation of this compound, consider the following troubleshooting steps:
-
Verify Formulation Integrity: Ensure the topical formulation is stable and properly prepared. Any compromise in the formulation could potentially increase systemic absorption.
-
Evaluate Application Site Integrity: In animal models, check for any skin irritation or barrier disruption at the application site, as this could enhance systemic absorption. The most common adverse event reported in clinical trials was application site pain.[6][8][11][12]
-
Refine Dosing and Application Technique:
-
Ensure the dose is accurately measured and applied uniformly to the specified area.
-
Avoid application to areas with broken or irritated skin.
-
Consider the use of an occlusive dressing if appropriate for the experimental design, but be aware that this may increase absorption.
-
-
Monitor for Systemic Biomarkers: Measure relevant biomarkers in blood or tissue samples to quantify systemic exposure and pharmacodynamic effects. Preclinical studies with this compound have shown reductions in pro-inflammatory and disease-related biomarkers.[1][6]
-
Consider Alternative Delivery Systems: If minimizing systemic exposure is critical and topical application is still leading to off-target effects, you may need to explore more advanced localized delivery systems.
Quantitative Data Summary
The following table summarizes key quantitative data from the Phase 2b clinical trial of this compound gel in nonsegmental vitiligo.
| Parameter | Vehicle | This compound 1% | This compound 2% | This compound 3% |
| Number of Subjects (Randomized) | ~45 | ~45 | ~45 | ~45 |
| Application Site Pain (% of subjects) | 3.8% | 13.7% | 5.9% | 14.0% |
| Dropout Rate due to Adverse Events | 0 | - | - | 8 subjects total from all this compound groups |
| Overall Dropout Rate | 10.6% | 26.1% | 30.2% | 36.6% |
Data compiled from publicly available information on the Phase 2b trial.[6][11][12]
Visualizations
Signaling Pathway
Caption: Mechanism of Action of Topically Applied this compound.
Experimental Workflow
Caption: Workflow for Assessing Systemic Exposure of Topical this compound.
References
- 1. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. VYNE Therapeutics completes enrolment in vitiligo gel trial [clinicaltrialsarena.com]
- 4. vynetherapeutics.com [vynetherapeutics.com]
- 5. VYNE Therapeutics Completes Phase 2b Trial Enrollment for Novel Vitiligo Treatment VYN201 | VYNE Stock News [stocktitan.net]
- 6. vynetherapeutics.com [vynetherapeutics.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Clinical Trial Update: Vyne Completes Enrollment in Phase 2b Study of this compound (Formerly VYN201) for Nonsegmental Vitiligo - The Dermatology Digest [thedermdigest.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. VYNE Therapeutics Reports Disappointing Phase 2b Results for this compound Gel in Vitiligo Trial, Shares Drop 73% - PRISM MarketView [prismmarketview.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. Vyne Hit With Downgrades After this compound Misses Endpoints In Vitiligo Trial; Traders Still Eye Rebound [stocktwits.com]
- 14. fiercebiotech.com [fiercebiotech.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing studies involving Repibresib and other BET (Bromodomain and Extra-Terminal) inhibitors. The primary goal is to offer strategies to mitigate common challenges and reduce dropout rates in both preclinical and clinical research.
I. Strategies to Reduce Dropout Rates in Clinical Trials
High dropout rates can significantly impact the validity and statistical power of clinical trials. The Phase 2b trial of this compound gel for nonsegmental vitiligo reported higher-than-expected dropout rates in the active treatment arms compared to the vehicle. Understanding the reasons for discontinuation and implementing proactive strategies is crucial for trial success.
Data from this compound Phase 2b Vitiligo Trial
| Treatment Arm (Once Daily) | Dropout Rate (%) |
| This compound 3% | 36.6%[1][2] |
| This compound 2% | 30.2%[1] |
| This compound 1% | 26.1%[1] |
| Vehicle | 10.6%[1] |
Caption: Dropout rates in the Phase 2b trial of this compound gel in nonsegmental vitiligo.
The most common treatment-emergent adverse event was application site pain. A total of eight participants receiving this compound discontinued (B1498344) the trial due to an adverse event, compared to none in the vehicle group.
| Adverse Event | This compound 3% | Vehicle |
| Application Site Pain | 14% | 3.8% |
Caption: Incidence of application site pain in the Phase 2b trial of this compound gel.
Frequently Asked Questions (FAQs) for Clinical Researchers
Q1: What are the primary reasons for patient dropout in topical drug studies like those for this compound?
A1: Patient dropout in topical drug trials can be multifactorial. Key reasons include:
-
Application Site Reactions: As seen with this compound, pain, irritation, or other local reactions at the application site can be a significant deterrent for continued participation.
-
Perceived Lack of Efficacy: If participants do not observe the desired therapeutic effect within a timeframe they deem reasonable, they may lose motivation to continue.
-
Burdensome Application Regimen: Complex or frequent application schedules can be difficult for participants to adhere to in their daily lives.
-
Misunderstanding of the Protocol or Expectations: Unclear communication about the study's purpose, duration, and potential side effects can lead to frustration and dropout.
Q2: How can we proactively manage application site reactions to prevent dropout?
A2: Managing application site reactions is critical. Consider the following strategies:
-
Thorough Patient Education: Before the trial begins, educate participants about the possibility of application site reactions. Provide clear instructions on what to expect, how to manage mild reactions (e.g., cool compresses, if appropriate), and when to contact the study team.
-
Standardized Management Protocol: Develop a clear protocol for clinical staff to manage application site reactions, including a severity grading scale and corresponding interventions.
-
Provide Supportive Care Items: Consider providing participants with gentle cleansers and moisturizers to help maintain skin health at the application site.
-
Regular Follow-up: Frequent check-ins with participants can help identify and address application site reactions early before they become severe enough to cause discontinuation.
Q3: What are effective patient education strategies to improve adherence and retention?
A3: Comprehensive patient education is a cornerstone of successful clinical trials.
-
Clear and Simple Instructions: Provide clear, concise, and easy-to-understand instructions for drug application, preferably with visual aids.
-
Set Realistic Expectations: Be transparent about the expected timeline for seeing therapeutic effects and the potential for side effects.
-
Establish a Strong Patient-Investigator Relationship: A trusting relationship can encourage participants to report issues and feel more engaged in the study.
-
Regular Reinforcement: Reinforce key messages at each study visit and provide take-home materials for reference.
Q4: How can we design a more patient-centric trial to reduce the participation burden?
A4: A patient-centric approach can significantly improve the participant experience and reduce dropout rates.
-
Simplify the Protocol: Where possible, simplify the treatment regimen and reduce the number of study visits.
-
Flexible Scheduling: Offer flexible appointment times to accommodate participants' schedules.
-
Remote Monitoring: Utilize digital health technologies for remote monitoring of side effects and adherence, reducing the need for in-person visits.
-
Gather Patient Feedback: Involve patients in the trial design process to understand and address potential barriers to participation.
II. Troubleshooting Guide for Preclinical In Vitro Studies
In vitro experiments with BET inhibitors like this compound are fundamental for understanding their mechanism of action and identifying potential therapeutic targets. However, researchers may encounter challenges that can affect the reliability and reproducibility of their results.
Experimental Protocols: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BET inhibitors on cell lines.
Materials:
-
Target cell lines
-
Complete culture medium
-
96-well plates
-
BET inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the BET inhibitor in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the BET inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Frequently Asked Questions (FAQs) for Preclinical Researchers
Q1: My BET inhibitor shows lower-than-expected potency in my cell viability assay. What could be the issue?
A1: Several factors can contribute to lower-than-expected potency:
-
Compound Stability: Ensure the BET inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Sensitivity is often context-dependent and can be influenced by the expression levels of BET proteins and the specific oncogenic pathways active in the cells. Consider screening a panel of cell lines to identify a sensitive model.
-
Off-Target Effects: At high concentrations, off-target effects can confound results. It is crucial to use a concentration range that is relevant to the inhibitor's known IC50 for BET bromodomains.
-
Assay Interference: Some compounds can interfere with the MTT assay. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo), to confirm your results.
Q2: I am not observing the expected downregulation of MYC expression after treating my cells with a BET inhibitor. What should I do?
A2: While MYC is a well-established target of BET inhibitors, its regulation can be complex:
-
Time-Course and Dose-Response: The effect of BET inhibitors on gene expression is often transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing MYC downregulation.
-
Cell-Type Specificity: The transcriptional effects of BET inhibitors are highly cell-type specific. In some cell types, the impact on MYC may be minimal.
-
Alternative Mechanisms of Resistance: Cells can develop resistance to BET inhibitors through the activation of alternative signaling pathways that maintain MYC expression or bypass the need for it.
-
Experimental Technique: Ensure your qPCR or Western blot protocol is optimized and that your antibodies are specific and validated for the target protein.
Q3: I am observing significant cell death at very low concentrations of the BET inhibitor, which seems inconsistent with its reported IC50. What could be happening?
A3: This could be due to several factors:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control.
-
Compound Purity: Impurities in the compound batch could be causing non-specific toxicity.
-
"On-Target" Toxicity: In some cell lines that are highly dependent on BET protein function for survival, even low concentrations of a potent inhibitor can induce rapid apoptosis.
-
Assay Artifact: The chosen viability assay might be sensitive to the compound itself. Confirm the results with a different assay method.
Q4: How can I investigate potential mechanisms of resistance to BET inhibitors in my cell line?
A4: Investigating resistance is a critical area of research. Consider the following approaches:
-
Long-Term Culture with Inhibitor: Gradually increase the concentration of the BET inhibitor in the culture medium over several weeks to select for a resistant cell population.
-
Genomic and Transcriptomic Analysis: Perform RNA-sequencing or other high-throughput analyses on the resistant cells to identify changes in gene expression and signaling pathways compared to the parental cells.
-
Combination Therapies: Based on the identified resistance mechanisms, explore combination therapies with other targeted agents to overcome resistance.
III. Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Designs
References
Technical Support Center: Mitigating Off-Target Effects of pan-BET Inhibition with Repibresib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-BET inhibitor, Repibresib.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as VYN201) is a small molecule, pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] This prevents BET proteins from binding to acetylated histones and transcription factors, thereby inhibiting the transcription of target genes, including key oncogenes and pro-inflammatory cytokines.[3][4]
Q2: What are the known on-target and potential off-target effects of pan-BET inhibitors like this compound?
On-target effects are primarily related to the inhibition of BET protein function, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation. A key on-target effect is the suppression of the MYC oncogene.[3]
Off-target effects of pan-BET inhibitors can arise from several factors:
-
Inhibition of non-BET bromodomain-containing proteins: There are over 60 bromodomain-containing proteins in the human proteome, and pan-BET inhibitors may bind to some of these with lower affinity, leading to unintended biological consequences.[3]
-
Disruption of the broader BET interactome: BET proteins act as scaffolds for numerous protein complexes. Inhibiting their primary function can have cascading effects on these interactions.[3]
-
Impact on diverse signaling pathways: Pan-BET inhibitors have been shown to affect key cellular signaling pathways beyond direct transcriptional regulation, including the NF-κB, PI3K/Akt, and MAPK pathways.[5][6]
Q3: What are the most commonly observed toxicities associated with pan-BET inhibitors in preclinical and clinical studies?
The most frequently reported toxicities are generally mild to moderate and include:
-
Thrombocytopenia: A decrease in platelet count is a common on-target toxicity.[7]
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are frequently observed.[7]
-
Fatigue [7] In a clinical trial of a topical formulation of this compound, application site pain was the most common adverse event.[8][9]
Q4: How can I assess the target engagement of this compound in my cellular model?
Several methods can be used to confirm that this compound is engaging with BET proteins in your experimental system:
-
Western Blotting: Assess the downstream effects of BET inhibition, such as a decrease in the protein levels of MYC.
-
Chromatin Immunoprecipitation (ChIP-qPCR or ChIP-Seq): Demonstrate the displacement of BRD4 from the promoter or enhancer regions of target genes like MYC.
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify compound binding to a target protein.
Section 2: Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vitro experiments with this compound.
Cell Viability and Proliferation Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Inhibitor precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Visually inspect for precipitation after adding this compound to the media. If observed, try pre-warming the media or using a lower final solvent concentration. |
| Unexpectedly low or no cytotoxic effect | - Insufficient inhibitor concentration or incubation time- Cell line is resistant to pan-BET inhibition- Inhibitor degradation | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm target expression (BRD4) in your cell line. Consider using a positive control cell line known to be sensitive to BET inhibitors.- Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). |
| Discrepancies between different viability assays (e.g., MTT vs. CellTiter-Glo) | - Different assays measure different cellular parameters (metabolic activity vs. ATP content).- Interference of the compound with the assay reagents. | - Use at least two different viability assays based on different principles to confirm results.- Run a control with this compound in cell-free media with the assay reagents to check for direct interference. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High percentage of necrotic cells (Annexin V+/PI+) in control group | - Harsh cell handling during harvesting (for adherent cells)- Over-confluent or unhealthy cell culture | - Use a gentle cell detachment method, such as Accutase or scraping in cold PBS, instead of harsh trypsinization.[10] - Ensure cells are in the logarithmic growth phase and not over-confluent before starting the experiment. |
| No significant increase in apoptosis after treatment | - Insufficient treatment duration or concentration- The primary effect of this compound in your cell line might be cell cycle arrest rather than apoptosis.- Delayed analysis after staining | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the apoptotic window.- Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.- Analyze cells by flow cytometry as soon as possible after staining. |
| High background or non-specific staining | - Inadequate washing- Dead cells binding non-specifically to antibodies | - Follow the washing steps in the protocol carefully.- Use a viability dye to exclude dead cells from the analysis.[6] |
Western Blotting for Downstream Targets (e.g., MYC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No change in MYC protein levels after treatment | - Insufficient treatment time (MYC protein has a short half-life)- Ineffective cell lysis- Antibody issues | - Harvest cells at earlier time points (e.g., 4, 8, 12 hours) to observe changes in MYC expression.- Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by sonication if necessary.- Validate your MYC antibody with a positive control lysate. |
| Inconsistent band intensities | - Uneven protein loading- Inconsistent transfer | - Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.- Use a loading control (e.g., GAPDH, β-actin) to normalize your data.- Ensure proper gel-to-membrane contact during transfer and check transfer efficiency with Ponceau S staining.[11] |
| High background | - Inadequate blocking- Non-specific antibody binding | - Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.- Optimize the primary and secondary antibody concentrations and incubation times.[12] |
Chromatin Immunoprecipitation (ChIP)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low ChIP signal (low DNA yield) | - Insufficient crosslinking- Inefficient cell lysis or chromatin shearing- Poor antibody quality | - Optimize formaldehyde (B43269) crosslinking time (typically 10-15 minutes).- Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-1000 bp range.[13] - Use a ChIP-validated BRD4 antibody. |
| High background signal (high signal in IgG control) | - Incomplete cell lysis leading to non-specific DNA trapping- Insufficient washing- Too much antibody | - Ensure complete cell lysis before proceeding.- Increase the number and stringency of wash steps.- Titrate the amount of antibody used for immunoprecipitation. |
| No difference in BRD4 occupancy after this compound treatment | - Insufficient treatment time or concentration- Inefficient reversal of crosslinks | - Pre-treat cells with this compound for an adequate duration (e.g., 1-4 hours) before formaldehyde crosslinking.- Ensure complete reversal of crosslinks by incubating at 65°C overnight. |
Section 3: Data Presentation
In Vitro Activity of Pan-BET Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound (3%) | Nonsegmental Vitiligo (Clinical Trial) | F-VASI Score (% change from baseline) | -43.6% | [5][8] |
| Pan-BET Inhibitor (generic) | MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation Assay | 36 µM (96h) | [3] |
| JQ1 | MCF7-R100 (Breast Cancer) | Viability Assay | 168.3 nM | [14] |
| Generic BETi | SFT cell models | Proliferation Assay | Mivebresib and BMS-986158 showed efficacy | [15] |
Note: Preclinical IC50 values for this compound in specific cancer cell lines are not widely available in the public domain. The data presented for other pan-BET inhibitors can be used as a general reference.
Selectivity Profile of Pan-BET Inhibitors
| Compound | Target | Selectivity | Reference |
| Pan-BET Inhibitors (general) | BET Bromodomains (BD1 and BD2) | Bind to both BD1 and BD2 of BRD2, BRD3, and BRD4. | |
| BD2-selective inhibitors (e.g., GSK040) | BET BD2 | >5000-fold selectivity for BD2 over BD1. | [9] |
| BD1-selective inhibitors (e.g., CDD-956) | BET BD1 | High selectivity for BD1 over BD2. | [7] |
Note: A detailed, publicly available selectivity profile for this compound against a broad panel of bromodomains is not available at this time.
Section 4: Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or by scraping. Collect both the detached and adherent cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for MYC Downregulation
-
Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 5: Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for ChIP.
Caption: Potential Off-Target Signaling Pathways.
References
- 1. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vynetherapeutics.com [vynetherapeutics.com]
- 6. sanguinebio.com [sanguinebio.com]
- 7. pnas.org [pnas.org]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
Technical Support Center: Refining Protocols to Enhance Repibresib's Therapeutic Window
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repibresib. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly VYN201) is a pan-bromodomain and extraterminal (BET) inhibitor.[1][2] BET proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[3] By inhibiting these proteins, this compound can modulate the expression of genes involved in inflammation and cell proliferation. Preclinical studies have shown that this compound can reduce pro-inflammatory and disease-related biomarkers.[2][4]
Q2: What are the known challenges with the therapeutic window of BET inhibitors like this compound?
Systemic administration of pan-BET inhibitors has been associated with dose-limiting toxicities, most commonly hematologic (thrombocytopenia) and gastrointestinal side effects. This compound was developed as a topical "soft" drug to minimize systemic exposure and thereby reduce the risk of these adverse events. However, even with topical application, local adverse events such as application site pain have been observed. The Phase 2b clinical trial of this compound gel for nonsegmental vitiligo did not meet its primary endpoint, and a higher rate of treatment-emergent adverse events was observed in the this compound cohorts compared to the vehicle.
Q3: What are the main strategies to enhance the therapeutic window of this compound?
Several strategies can be explored to improve the therapeutic index of this compound:
-
Dose Optimization: Further dose-finding studies could identify a concentration of this compound that maximizes efficacy while minimizing local and systemic toxicity.
-
Combination Therapy: Combining this compound with other agents may allow for synergistic effects at lower, less toxic concentrations of each drug.
-
Formulation Enhancement: Modifying the gel formulation could improve drug delivery to the target cells while reducing off-target effects in the surrounding tissue.
-
Selective BET Inhibition: While this compound is a pan-BET inhibitor, developing inhibitors with selectivity for specific bromodomains (BD1 vs. BD2) may offer a better-tolerated therapeutic approach. For example, evidence suggests that BD2 regulates pro-inflammatory gene expression, while BD1 is involved in cell cycle modulation.
Q4: Are there any known biomarkers to monitor this compound's activity and potential toxicity?
Yes, several biomarkers have been identified for monitoring the pharmacodynamic effects and toxicity of BET inhibitors:
-
Target Engagement: HEXIM1 is a known pharmacodynamic biomarker for BET inhibitor activity. Its upregulation indicates target engagement.
-
Toxicity: Downregulation of the transcription factors GATA1, NFE2, and PF4 has been linked to BET inhibitor-induced thrombocytopenia. Monitoring the expression of these genes in preclinical models could help predict potential hematologic toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density- Edge effects in multi-well plates- this compound precipitation at high concentrations | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of this compound in your culture medium and consider using a lower concentration range or a different solvent. |
| Difficulty in detecting changes in protein expression by Western blot | - Low antibody affinity or specificity- Inefficient protein transfer- Insufficient protein loading | - Use a validated antibody for your target protein.- Confirm protein transfer by Ponceau S staining.- Increase the amount of protein loaded per lane. |
| Unexpected cell morphology changes | - Off-target effects of this compound- Solvent toxicity | - Perform a literature search for known off-target effects of pan-BET inhibitors.- Run a vehicle control with the same concentration of solvent used for this compound. |
In Vivo Experiments (Topical Application)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Signs of skin irritation at the application site | - High concentration of this compound- Irritating components in the vehicle formulation- Mechanical irritation from the application process | - Perform a dose-response study to find the maximum non-irritating concentration.- Test the vehicle alone to rule out its contribution to irritation.- Refine the application procedure to be as gentle as possible. |
| Lack of efficacy in animal models | - Poor skin penetration of the formulation- Inappropriate animal model- Insufficient dosing frequency or duration | - Consider using penetration enhancers in the formulation.- Ensure the chosen animal model recapitulates the key aspects of the human disease.- Optimize the treatment schedule based on pharmacokinetic and pharmacodynamic data. |
| Systemic toxicity observed despite topical application | - Unexpectedly high systemic absorption- Hypersensitivity of the animal model | - Conduct pharmacokinetic studies to determine the extent of systemic exposure.- Consider using a different animal strain or species. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Combination Synergy
This protocol outlines a method to assess the synergistic effects of this compound with another compound using a cell viability assay.
Materials:
-
This compound
-
Compound of interest
-
Relevant skin cell line (e.g., keratinocytes, melanocytes)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the compound of interest, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.
-
Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Use software such as Combenefit to calculate synergy scores (e.g., Bliss independence model). A positive Bliss score indicates a synergistic effect.
-
Protocol 2: In Vivo Assessment of Topical Efficacy and Skin Irritation in a Mouse Model
This protocol describes a general procedure for evaluating the efficacy and local tolerance of a topical this compound formulation in a relevant mouse model.
Materials:
-
This compound gel formulation
-
Vehicle control gel
-
Appropriate mouse model (e.g., a model for inflammatory skin disease)
-
Calipers for measuring skin thickness
-
Scoring system for erythema and edema
-
Tissue collection supplies
Methodology:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide the animals into treatment groups (e.g., vehicle control, different concentrations of this compound gel).
-
Treatment Application: Apply a defined amount of the topical formulation to a specific area of the skin daily for the duration of the study.
-
Efficacy Assessment:
-
Monitor relevant disease parameters throughout the study (e.g., skin thickness, lesion scores).
-
At the end of the study, collect skin tissue for histological analysis and biomarker assessment (e.g., qPCR for inflammatory cytokines).
-
-
Toxicity Assessment:
-
Visually score the application site daily for signs of irritation (erythema, edema) using a standardized scoring system.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis to assess systemic toxicity.
-
Quantitative Data Summary
Table 1: this compound Clinical Trial Data (Phase 2b in Nonsegmental Vitiligo)
| Parameter | This compound 1% | This compound 2% | This compound 3% | Vehicle |
| Application Site Pain | - | - | 14% | 3.8% |
| Discontinuation due to Adverse Events | - | - | 8 subjects (across all this compound arms) | 0 subjects |
| Serious Adverse Events (Drug-Related) | 1 (asymptomatic gallstones, not considered treatment-related) | - | - | - |
Data compiled from Fierce Biotech.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for evaluating combination therapies with this compound.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. VYNE Therapeutics Completes Phase 2b Trial Enrollment for Novel Vitiligo Treatment VYN201 | VYNE Stock News [stocktitan.net]
- 3. mdpi.com [mdpi.com]
- 4. VYNE Therapeutics Announces Topline Results from Phase 2b Trial with this compound Gel in Nonsegmental Vitiligo | santé log [santelog.com]
Validation & Comparative
Repibresib in Vitiligo: A Comparative Analysis of BET Inhibitor Efficacy
For Immediate Release
BRIDGEWATER, NJ – December 2, 2025 – In the landscape of vitiligo therapeutics, the role of Bromodomain and Extra-Terminal (BET) inhibitors is an area of emerging research. This guide provides a comparative analysis of Repibresib (formerly VYN201), a pan-BET inhibitor, with other investigational BET inhibitors for the treatment of vitiligo, supported by available preclinical and clinical data.
Executive Summary
This compound, a topically applied pan-BET inhibitor, has been evaluated in a Phase 2b clinical trial for nonsegmental vitiligo. While the trial did not meet its primary efficacy endpoints, it showed some potential for repigmentation at the highest dose. Preclinical studies suggest a mechanism of action involving the reduction of inflammatory biomarkers and preservation of melanocytes. Comparison with other BET inhibitors is challenging due to the limited number of agents investigated specifically for vitiligo. This guide synthesizes the available data to offer a comparative perspective for researchers and drug development professionals.
This compound: Clinical Efficacy and Safety Profile
This compound was investigated in a Phase 2b, randomized, double-blind, vehicle-controlled trial involving 177 patients with nonsegmental vitiligo.[1][2][3] The trial evaluated the efficacy and safety of this compound gel at concentrations of 1%, 2%, and 3% applied once daily.[2]
The study did not achieve its primary endpoint, which was the proportion of subjects achieving at least a 50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24 compared to vehicle.[1] The key secondary endpoint of F-VASI75 (a 75% improvement) was also not met.
Despite missing the primary and key secondary endpoints, a nominally statistically significant treatment effect was observed for the 3% dose in the percent change from baseline in F-VASI and Total Vitiligo Area Scoring Index (T-VASI) at week 24. The trial results were reportedly impacted by a high vehicle (placebo) response and a higher-than-expected dropout rate in the active treatment arms.
Table 1: Summary of this compound Phase 2b Clinical Trial Results
| Endpoint | This compound 1% | This compound 2% | This compound 3% | Vehicle |
| F-VASI50 at Week 24 | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | - |
| F-VASI75 at Week 24 | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | - |
| % Change from Baseline in F-VASI at Week 24 | - | - | -43.6% | -25.6% |
| % Change from Baseline in T-VASI at Week 24 | - | - | -28.3% | -16.2% |
Data compiled from publicly available trial results announcements.
In terms of safety, this compound was generally well-tolerated. The most common treatment-emergent adverse event was application site pain, which was reported more frequently in the higher concentration groups compared to the vehicle.
Preclinical Evidence for BET Inhibitors in Vitiligo
The therapeutic rationale for using BET inhibitors in vitiligo stems from their role in regulating gene transcription, including genes involved in inflammation and melanocyte function.
This compound (VYN201) Preclinical Data
Preclinical studies on this compound have been conducted using an ex vivo human skin model of vitiligo. In this model, treatment with this compound (0.1% and 1%) led to a statistically significant reduction in melanocyte loss and key inflammatory biomarkers. Specifically, this compound was shown to:
-
Downregulate the expression of inflammatory cytokines IL-1α and IL-1β.
-
Reduce the secretion of Matrix Metalloproteinase-9 (MMP-9), which is involved in melanocyte detachment.
-
Upregulate the WNT signaling pathway, which is important for melanocyte regeneration.
JQ1: A Preclinical Pan-BET Inhibitor Model
While not developed for vitiligo, the pan-BET inhibitor JQ1 has been used in preclinical studies to understand the role of BET proteins in melanocyte biology. These studies have shown that BET inhibition can prevent the differentiation of melanoblasts into pigmented melanocytes and can lead to the de-pigmentation of existing melanocytes. This is achieved by decreasing the expression of genes crucial for pigment production.
This finding presents a potential contradiction to the therapeutic goal in vitiligo, which is to promote repigmentation. However, the inflammatory component of vitiligo is a key driver of the disease. It is hypothesized that the anti-inflammatory effects of BET inhibitors in the skin may create a more favorable environment for melanocyte survival and function, potentially outweighing the direct inhibitory effect on melanogenesis observed in non-inflammatory contexts.
Other BET Inhibitors in Development
VYN202: A Selective BET Inhibitor
VYNE Therapeutics is also developing VYN202, an oral, selective inhibitor of the second bromodomain (BD2) of BET proteins. By selectively targeting BD2, VYN202 aims to minimize the side effects associated with pan-BET inhibition, such as those affecting cell cycle and homeostatic functions, which are primarily modulated by the first bromodomain (BD1). Preclinical testing of VYN202 has shown improvements in disease severity and reductions in pro-inflammatory biomarkers in various inflammatory and fibrotic models. The development of VYN202 for vitiligo was planned to be informed by the results of the this compound trial.
Table 2: Comparison of this compound and Other Investigational BET Inhibitors
| Feature | This compound (VYN201) | JQ1 | VYN202 |
| Target | Pan-BET (BD1 and BD2) | Pan-BET (BD1 and BD2) | Selective BET (BD2) |
| Administration | Topical Gel | N/A (Preclinical tool) | Oral |
| Vitiligo Development Stage | Phase 2b Completed | Preclinical (Mechanistic) | Preclinical/Phase 1 (Other Indications) |
| Reported Vitiligo Efficacy | Did not meet primary endpoints in Phase 2b; some positive signals on secondary endpoints. | Inhibits melanocyte differentiation and pigmentation in preclinical models. | Data not yet available for vitiligo. |
| Key Preclinical Findings | Reduces inflammatory biomarkers and melanocyte loss in an ex vivo vitiligo model. | Decreases expression of pigment-specific genes. | Improvements in various inflammatory and fibrotic models. |
Experimental Protocols
This compound (VYN201) Ex Vivo Vitiligo Model Study
-
Model: Reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype, characterized by melanin (B1238610) loss and increased secretion of MMP-9 and soluble E-cadherin.
-
Treatment: The stimulated skin cultures were topically treated with a vehicle, varying concentrations of VYN201 (0.001% - 1%), or an active control (ruxolitinib cream, 1.5%).
-
Analysis: The effects of the treatments were assessed by quantifying melanocyte loss, melanin content, and the expression of genes and proteins related to inflammation and melanogenesis.
JQ1 Melanocyte Differentiation Study
-
Cell Culture: Mouse melan-a (Melb-a) melanoblasts were used as a model system for melanocyte differentiation.
-
Treatment: Cells were treated with varying concentrations of the active enantiomer of JQ1, (+)-JQ1, to assess its effect on melanogenesis.
-
Analysis: The impact of JQ1 on melanocyte differentiation was evaluated by visually assessing pigmentation, quantifying melanin content, and analyzing the expression of pigment-specific genes through techniques such as RNA sequencing and quantitative real-time PCR.
Signaling Pathways and Experimental Workflows
References
Repibresib vs. VYN202: A Comparative Analysis of BET Inhibitors in Immuno-inflammatory Diseases
A detailed examination of a pan-BET inhibitor and a BD2-selective BET inhibitor reveals distinct therapeutic strategies and performance profiles in the management of immune-mediated inflammatory conditions. This guide offers an objective comparison of Repibresib (formerly VYN201) and VYN202, two Bromodomain and Extra-Terminal (BET) domain inhibitors developed by VYNE Therapeutics, supported by available preclinical and clinical data.
The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription, particularly genes involved in inflammation and cell proliferation.[1] By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to drive the expression of pro-inflammatory cytokines.[1] Inhibition of these proteins has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.
This compound is a pan-BET inhibitor, meaning it binds to both the first (BD1) and second (BD2) bromodomains of BET proteins.[1] It has been developed as a topical "soft drug" to minimize systemic exposure and is being investigated for localized inflammatory conditions like nonsegmental vitiligo.[2][3] In contrast, VYN202 is an orally administered, highly potent and selective inhibitor of the BD2 bromodomain.[4][5] This selectivity is designed to offer a more targeted approach to treating systemic immuno-inflammatory diseases, potentially with an improved safety profile compared to pan-BET inhibitors.[4]
Mechanism of Action: Pan-Inhibition vs. Selective Inhibition
The fundamental difference between this compound and VYN202 lies in their interaction with the BET protein family. This compound, as a pan-inhibitor, is designed for broad activity against both BD1 and BD2 domains.[1] VYN202, on the other hand, exhibits high selectivity for the BD2 domain.[4][5] This distinction is critical, as emerging evidence suggests that the two bromodomains may have different functions. BD1 is thought to be more involved in the regulation of genes related to cell cycle and homeostasis, while BD2 is more specifically implicated in the expression of pro-inflammatory mediators.[6][7] Therefore, selective inhibition of BD2, as with VYN202, may offer a more targeted anti-inflammatory effect while minimizing potential side effects associated with BD1 inhibition.[6][7]
dot
Caption: Mechanism of BET Inhibition.
Performance and Efficacy
Preclinical Data
VYN202 has demonstrated significant efficacy in preclinical models of psoriasis and rheumatoid arthritis.[8] In a mouse model of psoriasis, VYN202 treatment resulted in an approximately 95% mean reduction in the Psoriasis Area and Severity Index (PASI) score.[8] Furthermore, it led to a greater than 93% reduction in the expression of IL-17A, a key cytokine in psoriasis pathogenesis, and also reduced levels of other pro-inflammatory cytokines including IL-1β, IL-6, IL-22, IL-23, and TNF-α.[8][9] In a rat model of collagen-induced arthritis, VYN202 treatment led to a 71% reduction in the overall signs and symptoms of arthritis and a 79% lower paw volume compared to placebo.[8][9]
Preclinical data for this compound has shown consistent reductions in pro-inflammatory and disease-related biomarkers in several models.[2][3]
Clinical Data
This compound (as VYN201 gel) was evaluated in a Phase 2b clinical trial for nonsegmental vitiligo. The trial did not meet its primary endpoint of a 50% or greater improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at 24 weeks.[6][7] The study was also impacted by a high dropout rate in the active treatment arms.[7]
VYN202 has completed a Phase 1a single and multiple ascending dose trial in healthy volunteers, where it was generally well-tolerated and demonstrated a favorable pharmacokinetic profile.[10][11] A Phase 1b trial in patients with moderate-to-severe plaque psoriasis was initiated but subsequently halted for new enrollment following an observation of testicular toxicity in a non-clinical toxicology study in dogs, leading to a partial clinical hold by the FDA.[4] The hold was lifted for female patients at lower doses.[4] Unblinded data from the enrolled subjects showed improvements in psoriasis signs and symptoms.[7]
Quantitative Data Summary
| Parameter | This compound (Pan-BET inhibitor) | VYN202 (BD2-selective BET inhibitor) |
| Target | BD1 and BD2 bromodomains of BET proteins[1] | BD2 bromodomain of BET proteins[4][5] |
| BD2 Potency (IC50) | Not publicly available | < 1 nM[12] |
| Selectivity (BD1/BD2) | Pan-inhibitor (not selective)[1] | >>>> 1000x[12] |
| Administration | Topical gel[2] | Oral[4] |
| Preclinical Efficacy | Reduction in pro-inflammatory biomarkers[2][3] | ~95% reduction in PASI score (psoriasis mouse model)[8] 71% reduction in arthritis symptoms (arthritis rat model)[8] |
| Clinical Development | Phase 2b trial in nonsegmental vitiligo (failed to meet primary endpoint)[6][7] | Phase 1b trial in psoriasis (partially on clinical hold)[4] |
| Reported Adverse Events | Application site pain[6] | Testicular toxicity observed in non-clinical dog study[4] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model (for VYN202 evaluation)
-
Model Induction: A psoriasis-like phenotype was induced in BALB/c mice by the daily topical application of imiquimod (B1671794) (IMQ) cream (typically 5%) to a shaved area on the back and sometimes the ear.[8][9][13][14][15] IMQ is a Toll-like receptor 7/8 agonist that stimulates an inflammatory cascade involving the IL-23/IL-17 axis, mimicking key aspects of human psoriasis.[9][15]
-
Treatment: VYN202 was administered intraperitoneally at specified doses (e.g., 3mg/kg).[8][9] A placebo group and often a positive control group (e.g., treated with a known psoriasis therapeutic like deucravacitinib) are included for comparison.[8][9]
-
Efficacy Assessment: The severity of the skin inflammation is typically assessed using a modified Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), scaling, and thickness of the skin lesion.[9] Histological analysis of skin biopsies can be performed to assess for epidermal thickening (acanthosis) and inflammatory cell infiltration.[14] Cytokine levels in the skin or blood are measured using techniques like ELISA or qPCR to quantify the expression of key inflammatory mediators such as IL-17A, IL-23, and TNF-α.[9]
dot
Caption: Imiquimod-Induced Psoriasis Model Workflow.
Collagen-Induced Arthritis (CIA) Rat Model (for VYN202 evaluation)
-
Model Induction: Arthritis is induced in Lewis rats by immunization with an emulsion of bovine type II collagen and an adjuvant (typically Incomplete Freund's Adjuvant).[16][17][18][19] A booster immunization is often given after an interval (e.g., 7 days) to ensure a high incidence and severity of arthritis.[16][19] This model shares many immunological and pathological features with human rheumatoid arthritis.[16]
-
Treatment: VYN202 was administered orally at various doses (e.g., 1, 3, or 10 mg/kg) for a specified period (e.g., 21 days).[8][9] A placebo group and sometimes a comparator group (e.g., treated with another BET inhibitor like GSK620) are included.[8][9]
-
Efficacy Assessment: The development and severity of arthritis are monitored by clinically scoring the paws for signs of inflammation (redness, swelling). Paw volume is measured, often using a plethysmometer, as a quantitative measure of swelling.[8][9] At the end of the study, joints are collected for histopathological analysis to assess for inflammation, pannus formation, cartilage damage, and bone erosion.[8][9] Biomarkers associated with rheumatoid arthritis, such as Immunoglobulin G1, can be measured in the serum.[8][9]
dot
Caption: Collagen-Induced Arthritis Rat Model Workflow.
Conclusion
This compound and VYN202 represent two distinct strategies in the development of BET inhibitors for immuno-inflammatory diseases. This compound, as a topical pan-BET inhibitor, was designed for localized treatment with minimal systemic effects, though its clinical development has faced a significant setback. VYN202, with its high potency and selectivity for BD2, represents a more targeted, systemic approach. While its preclinical data in models of psoriasis and rheumatoid arthritis are promising, its clinical development is currently challenged by a partial clinical hold. The future trajectory of VYN202 will depend on the resolution of these safety concerns and further clinical evaluation. For researchers and drug developers, the comparison of these two agents underscores the evolving understanding of BET protein biology and the ongoing efforts to optimize the therapeutic window of this class of inhibitors.
References
- 1. vynetherapeutics.com [vynetherapeutics.com]
- 2. vynetherapeutics.com [vynetherapeutics.com]
- 3. biospace.com [biospace.com]
- 4. VYNE Therapeutics Provides Program Update on Oral BET inhibitor VYN202 - BioSpace [biospace.com]
- 5. vynetherapeutics.com [vynetherapeutics.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. So Far, So Good: Vyne Reports Positive Phase 1a Data for Novel BD2-Selective BET Inhibitor - The Dermatology Digest [thedermdigest.com]
- 11. VYNE Therapeutics Reports Positive Phase 1a Data for VYN202, a New BD2-Selective BET Inhibitor [synapse.patsnap.com]
- 12. vynetherapeutics.com [vynetherapeutics.com]
- 13. 4.2. A Mouse Model of Imiquimod-Induced Psoriasis [bio-protocol.org]
- 14. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imavita.com [imavita.com]
- 16. chondrex.com [chondrex.com]
- 17. Type XI collagen-induced arthritis in the Lewis rat. Characterization of cellular and humoral immune responses to native types XI, V, and II collagen and constituent alpha-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Validation of Repibresib's Anti-Inflammatory Efficacy in Diverse Cell Lines: A Comparative Analysis
A deep dive into the preclinical anti-inflammatory profile of Repibresib (VYN201), a novel pan-BET inhibitor, reveals promising, albeit early-stage, data. This guide provides a comparative analysis of this compound's performance against other anti-inflammatory agents, supported by available experimental data from in vitro and ex vivo studies. The focus is on its potential to modulate key inflammatory pathways in cell lines relevant to dermatological and other inflammatory conditions.
This compound is a locally administered "soft" drug designed to inhibit the Bromodomain and Extra-Terminal domain (BET) family of proteins. By doing so, it aims to disrupt the transcriptional activation of pro-inflammatory genes, offering a targeted approach to treating inflammatory diseases with minimal systemic exposure.[1][2] Preclinical and early clinical studies have primarily focused on its potential in treating nonsegmental vitiligo, an autoimmune skin disorder.[1][3]
Comparative Analysis of Anti-Inflammatory Effects
To contextualize the anti-inflammatory potential of this compound, this guide compares its effects with Ruxolitinib (B1666119), a Janus kinase (JAK) 1/2 inhibitor. While direct comparative studies in multiple cell lines are limited, data from an ex vivo human skin model provides a preliminary basis for comparison.
Table 1: this compound vs. Ruxolitinib in an Ex Vivo Human Skin Model of Vitiligo
| Biomarker | This compound (1% concentration) | Ruxolitinib (1.5% cream) | Cell/Tissue Model |
| MMP-9 Secretion | 94.7% reduction (p<0.0001) | Numerically inferior to this compound | Reconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ) |
| Soluble E-cadherin | 32.6% reduction (p<0.01) | Numerically inferior to this compound | Reconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ) |
| IL-1α and IL-1β Expression | Statistically significant reduction (p<0.0005) | Not reported | Reconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ) |
| CD8+ T-cell Expansion | Inhibited | Not directly compared | Preclinical studies |
Data for this compound and its comparison to Ruxolitinib are derived from press releases from VYNE Therapeutics.[1]
Experimental Protocols
Detailed experimental protocols for the anti-inflammatory effects of this compound in specific cell lines are not yet publicly available in peer-reviewed literature. However, a general methodology for the ex vivo human skin model has been described.
Protocol 1: Ex Vivo Human Skin Model of Vitiligo
-
Model Preparation: Reconstituted human epithelial skin cultures are prepared.
-
Induction of Vitiligo Phenotype: The skin cultures are stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like state, characterized by melanin (B1238610) loss and increased inflammatory biomarkers.
-
Treatment Application: The cultures are topically treated with a vehicle control, varying concentrations of this compound, or an active control such as Ruxolitinib cream. Treatments are applied 24 hours prior to and concurrently with the cytokine stimulation.
-
Biomarker Analysis: After the treatment period, the culture supernatants and skin tissue are collected for analysis.
-
MMP-9 and Soluble E-cadherin: Levels in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Cytokine Expression: The expression of inflammatory cytokine genes (e.g., IL-1α, IL-1β) in the skin tissue is measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Melanin Content: Melanin levels in the basal layers of the skin cultures are quantified to assess melanocyte loss.
-
Signaling Pathways and Experimental Workflows
This compound, as a pan-BET inhibitor, is understood to exert its anti-inflammatory effects by modulating the transcription of inflammatory genes. The NF-κB signaling pathway is a key regulator of inflammation and a likely target of BET inhibitors.
Caption: Proposed mechanism of this compound in inhibiting inflammatory gene transcription.
The diagram above illustrates the putative mechanism of action for this compound. Inflammatory stimuli like TNF-α and IFN-γ activate intracellular signaling cascades, leading to the activation of the NF-κB transcription factor. BET proteins are crucial for reading the epigenetic landscape and enabling the transcription of NF-κB target genes, which include a host of pro-inflammatory cytokines. By competitively binding to the bromodomains of BET proteins, this compound is thought to prevent their association with acetylated histones, thereby disrupting the transcriptional machinery and reducing the production of inflammatory mediators.
Future Directions and a Look at Alternatives
While the current data for this compound is promising, further studies in well-characterized cell lines are necessary to fully elucidate its anti-inflammatory profile. Future research should focus on:
-
Keratinocytes (e.g., HaCaT): To assess the direct impact of this compound on the primary cells of the epidermis and their cytokine production in response to inflammatory triggers.
-
Melanocytes: To understand the effect of this compound on melanocyte function and survival in an inflammatory environment, which is particularly relevant for vitiligo.
-
Immune Cells (e.g., Jurkat T-cells, THP-1 monocytes): To directly measure the effect of this compound on immune cell activation, proliferation, and cytokine release.
Alternative Therapeutic Strategies
Several other therapeutic agents with different mechanisms of action are also being investigated for inflammatory skin conditions. A brief overview of some of these alternatives is provided below.
-
Ruxolitinib (JAK1/2 Inhibitor): As a JAK inhibitor, ruxolitinib blocks the signaling of multiple cytokines involved in inflammation. Preclinical studies have shown its ability to inhibit the production of TNF-α, IL-6, IL-10, CCL2, and CXCL10 in human lung macrophages.[4]
-
ATI-1777 (JAK1/3 Inhibitor): A "soft" JAK inhibitor designed for topical application to limit systemic exposure. Preclinical data suggests it selectively inhibits JAK1/3.
-
BNZ-1 (Multi-cytokine Inhibitor): A peptide-based inhibitor that targets the common gamma chain (γc) receptor, thereby blocking the signaling of IL-2, IL-9, and IL-15.[5]
-
AB1001 (T-cell Activation Inhibitor): A small molecule in development for vitiligo that is proposed to work by targeting the activation of T-cells. Preclinical studies in animal models have suggested its potential to halt disease progression and promote repigmentation.[6]
A comprehensive comparison of these alternatives with this compound will require more extensive and directly comparable preclinical data. As more research becomes available, a clearer picture of the relative strengths and weaknesses of each approach will emerge, guiding the development of more effective treatments for inflammatory diseases.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. vynetherapeutics.com [vynetherapeutics.com]
- 3. VYN201 Produces Positive Biomarker Changes in Vitiligo - The Dermatology Digest [thedermdigest.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Topical Repibresib and Systemic BET Inhibitors
A new frontier in epigenetic modulation is being explored with the development of Bromodomain and Extra-Terminal (BET) inhibitors. These molecules target BET proteins, which are key regulators of gene transcription, and have shown promise in a variety of diseases, particularly cancer and inflammatory conditions. This guide provides a comparative overview of two distinct approaches in harnessing the therapeutic potential of BET inhibition: topical Repibresib and systemic BET inhibitors.
While both strategies target the same fundamental cellular machinery, their routes of administration, safety profiles, and clinical applications differ significantly. This guide will delve into these differences, presenting available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters.[1][2] This process is crucial for the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[1][3] BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes.[1] A key downstream effect of BET inhibition is the suppression of the MYC oncogene, a critical driver in many cancers.
Topical this compound: A Localized Approach for Inflammatory Skin Conditions
This compound (formerly VYN201) is a "soft" pan-BET inhibitor designed for topical administration. This design aims to deliver the therapeutic effects of BET inhibition directly to the skin while minimizing systemic exposure and associated side effects. The primary clinical development of this compound has been for the treatment of nonsegmental vitiligo, a chronic autoimmune disease characterized by the loss of skin pigmentation.
Preclinical and Clinical Insights
Preclinical studies demonstrated this compound's ability to reduce inflammatory biomarkers and improve disease severity in various models. In a Phase 1b trial for vitiligo, this compound showed a dose-dependent clinical response, with the highest concentration achieving a 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after 16 weeks.
The subsequent Phase 2b trial in 177 patients with nonsegmental vitiligo did not meet its primary endpoint of a ≥50% improvement in F-VASI (F-VASI50) at week 24. However, a nominally statistically significant improvement in the percent change from baseline in F-VASI was observed in the highest dose (3%) cohort.
Systemic BET Inhibitors: A Broad Strategy for Cancer and Beyond
Systemic BET inhibitors are administered orally or intravenously and are being investigated for a wide range of conditions, with a primary focus on oncology. Numerous systemic BET inhibitors have entered clinical trials for both hematological malignancies and solid tumors.
Preclinical and Clinical Landscape
Preclinical studies have consistently demonstrated the anti-tumor activity of systemic BET inhibitors in various cancer models. For instance, the BET inhibitor OTX015 has shown efficacy in pediatric ependymoma stem cell models both in vitro and in vivo. In the clinic, systemic BET inhibitors have shown some single-agent activity in a subset of patients with hematologic malignancies and NUT carcinoma. However, their efficacy as monotherapy has been limited in broader cancer populations.
Comparative Data Presentation
The following tables summarize the available quantitative data for topical this compound and representative systemic BET inhibitors. Due to the different diseases and trial designs, a direct head-to-head comparison of efficacy is not feasible. The data is presented to highlight the distinct characteristics of each approach.
| Topical this compound (Vitiligo) | Efficacy Endpoint | Result | Reference |
| Phase 2b Trial (24 weeks) | Proportion of patients achieving F-VASI50 | Did not meet primary endpoint | |
| Percent change from baseline in F-VASI (3% dose) | -43.6% (vs. -25.6% for vehicle) | ||
| Phase 1b Trial (16 weeks) | Improvement in F-VASI (2% dose) | 39% |
| Systemic BET Inhibitors (Various Cancers) | Efficacy Endpoint | Result | Reference |
| OTX015 (Pediatric Ependymoma, preclinical) | In vivo survival | Significantly improved survival in 2/3 models | |
| Various (Hematological Malignancies/Solid Tumors, Clinical Trials) | Overall Response Rate | Limited single-agent activity |
A critical point of differentiation lies in the safety profiles of topical versus systemic administration.
| Topical this compound (Vitiligo) - Adverse Events (Phase 2b) | Incidence (3% dose) | Incidence (Vehicle) | Reference |
| Application site pain | 14.0% | 3.8% | |
| Discontinuation due to adverse events | 8 subjects (across all doses) | 0 subjects | |
| Thrombocytopenia or serious GI-related adverse events | No increased risk observed | - |
| Systemic BET Inhibitors - Common Adverse Events (Clinical Trials) | Grade ≥3 Incidence | Reference |
| Thrombocytopenia | 20.3% | |
| Anemia | 9.8% | |
| Neutropenia | 9.6% | |
| Gastrointestinal toxicities (diarrhea, nausea) | Common |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
References
Translating Repibresib: A Comparative Guide from Preclinical Promise to Clinical Reality
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Repibresib's performance against alternative therapies for nonsegmental vitiligo and idiopathic pulmonary fibrosis (IPF). By presenting available preclinical and clinical data, this guide aims to validate the translational journey of this novel pan-BET inhibitor.
This compound (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a locally administered "soft" drug, it aims to minimize systemic exposure while modulating multiple inflammatory signaling pathways.[1][2] This guide will delve into the preclinical data that formed the basis for its clinical development and compare its clinical trial outcomes with established and emerging therapies.
This compound in Nonsegmental Vitiligo: A Challenging Translation
The initial promise of this compound for treating nonsegmental vitiligo was supported by preclinical findings indicating its potential to inhibit key inflammatory pathways and support repigmentation. However, the translation to a clinically significant benefit proved to be challenging.
Preclinical Efficacy
Preclinical studies suggested that this compound could favorably modulate the inflammatory environment in vitiligo. Key findings included the inhibition of CD8+ T-cell expansion and the reduction of disease-related biomarkers such as MMP-9 and E-cadherin, which are involved in the destruction of melanocytes. These studies also indicated a potential for this compound to support melanocyte recovery.
Clinical Efficacy
The clinical development program for this compound in vitiligo included a Phase 1b and a larger Phase 2b trial.
A Phase 1b study showed a dose-dependent clinical response, with the highest dose (2% gel) achieving a notable 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after 16 weeks of treatment.
The subsequent Phase 2b trial (NCT06493578), a randomized, double-blind, vehicle-controlled study, evaluated once-daily application of 1%, 2%, and 3% this compound gel.[3] The trial unfortunately did not meet its primary endpoint, which was the proportion of patients achieving at least a 50% improvement in F-VASI (F-VASI50) at week 24.[2]
However, a key secondary endpoint, the percent change from baseline in F-VASI score at week 24, showed a nominally statistically significant treatment effect for the highest (3%) dose. Patients treated with 3% this compound gel experienced a 43.6% reduction in their F-VASI score compared to a 25.6% reduction in the vehicle group.[2] The trial was ultimately terminated, with the company citing an unusually high vehicle effect and a higher-than-expected dropout rate in the active treatment arms as contributing factors.[2]
Comparative Clinical Efficacy in Nonsegmental Vitiligo
To contextualize this compound's clinical performance, it is compared here with Ruxolitinib (Opzelura™), a Janus kinase (JAK) 1/2 inhibitor that has gained regulatory approval for the treatment of nonsegmental vitiligo.
| Feature | This compound (3% Gel) | Ruxolitinib (1.5% Cream) |
| Mechanism of Action | Pan-BET Inhibitor | JAK1/JAK2 Inhibitor |
| Trial Phase | Phase 2b (Terminated) | Phase 3 (Approved) |
| Primary Endpoint Met | No (F-VASI50 at 24 weeks) | Yes (F-VASI75 at 24 weeks) |
| Key Efficacy Data | -43.6% mean change in F-VASI at 24 weeks | ~30% of patients achieved F-VASI75 at 24 weeks; ~50% at 52 weeks |
| Administration | Once daily | Twice daily |
This compound in Idiopathic Pulmonary Fibrosis (IPF): Promising Preclinical Signals
This compound has also been investigated as a potential treatment for IPF, a progressive and fatal lung disease. Preclinical data in a well-established animal model of IPF have shown encouraging results.
Preclinical Efficacy in an IPF Model
In a bleomycin-induced mouse model of IPF, intratracheal administration of this compound demonstrated a significant anti-fibrotic and anti-inflammatory effect.[4][5]
| Preclinical Endpoint | This compound (1 mg/mL) vs. Placebo |
| Lung Fibrosis (Ashcroft Score) | 65.8% reduction |
| Functional Lung Volume | 51.8% improvement |
| Blood Oxygen Saturation | 8.8% improvement |
These preclinical findings suggest that local administration of this compound to the lungs could be a viable therapeutic strategy for IPF.
Comparative Preclinical and Clinical Landscape in IPF
The current standard of care for IPF includes two approved antifibrotic agents, Nintedanib and Pirfenidone. The following table compares the preclinical and clinical data for this compound with these established therapies.
| Feature | This compound | Nintedanib | Pirfenidone |
| Mechanism of Action | Pan-BET Inhibitor | Tyrosine Kinase Inhibitor | Antifibrotic, Anti-inflammatory |
| Preclinical Model | Bleomycin-induced mouse model | Bleomycin-induced rodent models | Bleomycin-induced rodent models |
| Key Preclinical Finding | 65.8% reduction in lung fibrosis score | Significant reduction in lung fibrosis | Attenuation of fibrosis |
| Clinical Trial Phase | Preclinical | Approved (INPULSIS trials) | Approved (ASCEND trial) |
| Key Clinical Outcome | N/A | Slowed rate of FVC decline by ~50% vs. placebo | Reduced disease progression and mortality |
Experimental Protocols
This compound Phase 2b Trial in Nonsegmental Vitiligo (NCT06493578)
This was a randomized, double-blind, vehicle-controlled, multi-center trial. Approximately 180 participants with active or stable nonsegmental vitiligo were randomized in a 1:1:1:1 ratio to receive 1%, 2%, or 3% this compound gel or a vehicle gel applied once daily for 24 weeks. The primary efficacy endpoint was the proportion of subjects achieving F-VASI50 at week 24 compared to the vehicle.[3]
This compound Preclinical IPF Study
Lung fibrosis was induced in mice via a single intratracheal dose of bleomycin. After seven days to allow for fibrosis development, mice were treated with intratracheal doses of this compound (0.1, 0.2, 0.5, and 1.0 mg/mL) or placebo every other day for 14 days. Efficacy was assessed by measuring changes in blood oxygen saturation, Ashcroft scores for lung fibrosis, lung hydroxyproline (B1673980) levels, and volumetric lung function via thoracic tomography.[4][5]
Visualizing the Pathways and Processes
Signaling Pathway of BET Inhibition
Caption: Mechanism of Action of this compound as a BET Inhibitor.
Experimental Workflow for Preclinical IPF Study
Caption: Workflow of the this compound Preclinical IPF Mouse Model Study.
Translational Logic: From Preclinical to Clinical
Caption: The Translational Path of this compound from Hypothesis to Clinical Findings.
References
- 1. VYNE Therapeutics Completes Phase 2b Trial Enrollment for Novel Vitiligo Treatment VYN201 | VYNE Stock News [stocktitan.net]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. vynetherapeutics.com [vynetherapeutics.com]
- 4. vynetherapeutics.com [vynetherapeutics.com]
- 5. VYNE Therapeutics Announces Positive Preclinical Data for [globenewswire.com]
Navigating the Preclinical Safety Landscape of BET Inhibitors: A Comparative Guide to Repibresib
For researchers and drug development professionals vested in the therapeutic potential of Bromodomain and Extra-Terminal (BET) inhibitors, understanding the long-term safety profile of these epigenetic modulators is paramount. This guide provides a comparative analysis of the preclinical safety of Repibresib, a novel "soft" pan-BET inhibitor, with other notable BET inhibitors, ZEN-3694 (a pan-BET inhibitor) and ABBV-744 (a BD2-selective inhibitor).
This compound, developed by VYNE Therapeutics, is designed for localized application, aiming to minimize the systemic adverse effects that have challenged the broader clinical application of some first-generation BET inhibitors.[1][2] This guide synthesizes available preclinical and clinical insights to offer a comparative perspective on the safety profiles of these compounds.
Comparative Safety Profile of BET Inhibitors
While specific long-term, quantitative preclinical toxicology data for this compound and its comparators are not extensively published in the public domain, a qualitative comparison based on available preclinical and clinical observations reveals key differences in their safety profiles.
| Feature | This compound (Topical Pan-BETi) | ZEN-3694 (Oral Pan-BETi) | ABBV-744 (Oral BD2-Selective BETi) |
| Primary Route of Administration | Topical | Oral | Oral |
| Systemic Exposure | Designed to be low[1][2][3] | Systemic | Systemic |
| Key Preclinical Safety Findings | Preclinical models have shown consistent reductions in pro-inflammatory and disease-related biomarkers with improvements in disease severity.[1][2] Favorable safety profile observed in preclinical and Phase 1b studies.[1] | Well-tolerated in preclinical xenograft models at efficacious doses.[4] Clinical data indicates a more favorable toxicity profile compared to other BET inhibitors, with manageable gastrointestinal toxicities and less thrombocytopenia.[5] | In preclinical models, exhibited less toxicity and a wider therapeutic index compared to the pan-BET inhibitor ABBV-075.[6][7] In vivo studies in mice showed no significant impact on weight or clinical signs of toxicity at efficacious doses.[8] |
| Clinically Observed Adverse Events | Most common adverse event in a Phase 2b trial was application site pain.[9] No increased risk of thrombocytopenia or serious gastrointestinal events was observed.[9] | In a Phase 1b/2a study, the most common Grade ≥ 3 toxicities included thrombocytopenia (4%).[5][10] Gastrointestinal toxicities were manageable.[5] | In a Phase 1 study in AML patients, common treatment-emergent adverse events included nausea, fatigue, and diarrhea. Grade ≥3 events included anemia, febrile neutropenia, and pneumonia.[11] |
| Key Differentiator | "Soft" drug design for localized action and minimal systemic side effects.[1][2] | A second-generation pan-BET inhibitor with a potentially improved tolerability profile over first-generation compounds.[5] | Selective for the second bromodomain (BD2), which may contribute to an improved therapeutic index.[6][7] |
Experimental Protocols
Detailed experimental protocols for the long-term safety assessment of this compound are not publicly available. However, standard preclinical toxicology studies are conducted under Good Laboratory Practice (GLP) guidelines to support clinical development. Below are representative protocols for chronic toxicity and safety pharmacology studies.
Chronic Toxicity Study in Rodents (General Protocol)
-
Objective: To determine the potential toxicity of a test substance following repeated oral administration for a prolonged period (e.g., 6 or 12 months).
-
Test System: Typically, Sprague-Dawley rats (one rodent species).
-
Groups: At least three dose groups (low, mid, high) and a control group (vehicle). Each group consists of a minimum of 20 male and 20 female animals.
-
Administration: The test substance is administered daily via oral gavage at the same time each day.
-
Duration: 6 to 12 months.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, morbidity, and mortality.
-
Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmology: Examination prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim periods and at termination for analysis of a comprehensive panel of parameters.
-
Urinalysis: Conducted at interim periods and at termination.
-
-
Pathology:
-
Gross Necropsy: Full necropsy of all animals at termination.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined if treatment-related changes are observed in the high-dose group.
-
Safety Pharmacology Core Battery (General Protocol)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
-
Core Battery Studies:
-
Central Nervous System (CNS): A functional observational battery (e.g., modified Irwin test) is performed in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In vivo studies in a non-rodent species (e.g., beagle dogs or non-human primates) using telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.
-
-
Test System: Varies by study (rodents and non-rodents).
-
Dose Levels: Typically includes a therapeutic dose, a supra-therapeutic dose, and a control.
-
Data Analysis: Statistical analysis is performed to compare the effects of the test substance to the vehicle control.
Signaling Pathways and Experimental Workflows
Mechanism of Action of BET Inhibitors
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes, including key oncogenes like MYC and pro-inflammatory genes regulated by NF-κB.[12][13] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and consequently downregulating the expression of these target genes.[13]
Caption: BET inhibitors competitively bind to BRD4, preventing its interaction with acetylated histones and subsequent gene transcription.
This compound's Impact on the NF-κB Inflammatory Pathway
In inflammatory conditions, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory cytokines and chemokines. BRD4 has been shown to be a key coactivator of NF-κB.[12] By inhibiting BRD4, this compound can suppress the transcription of NF-κB target genes, thereby exerting its anti-inflammatory effects.[1][14]
Caption: this compound inhibits BRD4, a key coactivator of NF-κB, thereby suppressing inflammatory gene transcription.
Experimental Workflow for Preclinical In Vivo Toxicology Assessment
The following diagram outlines a typical workflow for a preclinical toxicology study.
Caption: A generalized workflow for conducting a preclinical in vivo toxicology study, from planning to the final report.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]
- 3. This compound - VYNE Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnccn.org [jnccn.org]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
Independent Replication of Repibresib's Effects on Cytokine Production: A Comparative Analysis with Alternative BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repibresib (formerly VYN201) is a pan-bromodomain and extra-terminal (BET) inhibitor developed by VYNE Therapeutics. It is designed for local administration to mitigate inflammatory conditions by modulating gene expression. A key aspect of its mechanism of action is the suppression of pro-inflammatory cytokine production. This guide provides a comparative analysis of this compound's effects on cytokine production with other well-characterized BET inhibitors, namely JQ1, I-BET762, and Pelabresib. Due to the limited availability of independently replicated and peer-reviewed data on this compound, this guide synthesizes information from company disclosures and compares it with publicly available data for other BET inhibitors.
Mechanism of Action: BET Inhibition and Cytokine Suppression
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors. This interaction is crucial for the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including many pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous cytokines. BET inhibitors, including this compound, function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors like the NF-κB subunit RelA. This disruption of the transcriptional machinery leads to a downstream reduction in the expression of inflammatory genes.
Below is a diagram illustrating the general mechanism of how BET inhibitors modulate the NF-κB signaling pathway to suppress cytokine production.
Caption: General mechanism of BET inhibitor action on the NF-κB pathway.
Quantitative Comparison of Cytokine Inhibition
The following table summarizes the available quantitative data on the effects of this compound and other BET inhibitors on the production of key pro-inflammatory cytokines. It is important to note that the experimental conditions, including cell types, stimuli, and drug concentrations, vary between studies, which should be considered when comparing the data.
| BET Inhibitor | Cytokine(s) Inhibited | Cell Type / Model | Stimulus | Concentration | % Inhibition / Effect | Source |
| This compound | IL-1α, IL-1β | Ex vivo human skin model of vitiligo | TNF-α and IFN-γ | Not specified | Statistically significant reduction | VYNE Therapeutics Press Release |
| JQ1 | TNF-α | RAW 264.7 macrophages | LPS | Not specified | >50% | [1] |
| IL-6 | RAW 264.7 macrophages | LPS | Not specified | ~90% | [1] | |
| MCP-1 | RAW 264.7 macrophages | LPS | Not specified | >80% | [1] | |
| IL-1β, IL-6, TNF-α | Murine periodontitis model | in vivo | Not specified | Significantly reduced expression | [2] | |
| I-BET762 | IL-6, IL-12, IL-10 | Human monocyte-derived dendritic cells | LPS | Not specified | 89.7%, 99.9%, and 98.6% reduction, respectively | [3] |
| Pelabresib | IL-6 | Myelofibrosis patients | in vivo | Not specified | Reduction observed | |
| IL-8 | Myelofibrosis patients | in vivo | Not specified | -14.3% (vs +31.2% in placebo) | ||
| TNF-α | Myelofibrosis patients | in vivo | Not specified | Reduction observed |
Experimental Protocols
Detailed, independently verified experimental protocols for this compound are not publicly available. The following are generalized protocols based on the available information for this compound and detailed methods from studies on other BET inhibitors.
This compound: Ex Vivo Human Skin Model (as inferred from press releases)
-
Model: Reconstituted human epidermal equivalents.
-
Stimulation: Co-stimulation with recombinant human Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce an inflammatory, vitiligo-like phenotype.
-
Treatment: Topical application of a vehicle control or this compound-containing formulation.
-
Cytokine Measurement: Likely involves harvesting the culture medium and/or cell lysates for analysis of IL-1α and IL-1β levels, presumably by Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.
JQ1: Inhibition of Cytokine Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL to induce an inflammatory response.
-
Treatment: Cells are co-treated with the active enantiomer JQ1(+) or the inactive enantiomer JQ1(-) as a control, at various concentrations.
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of secreted cytokines such as TNF-α, IL-6, and MCP-1 are quantified using commercially available ELISA kits.
I-BET762: Inhibition of Cytokine Production in Dendritic Cells
-
Cell Type: Human monocyte-derived dendritic cells (mdDCs).
-
Cell Differentiation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified. Monocytes are then differentiated into immature DCs using granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) over several days.
-
Maturation and Treatment: Immature DCs are stimulated with LPS to induce maturation. I-BET151 (a close analog of I-BET762) is added during the maturation process.
-
Cytokine Measurement: After 24-48 hours of maturation, the culture supernatants are collected, and the levels of cytokines such as IL-6, IL-12, and IL-10 are measured by ELISA or multiplex bead array.
Pelabresib: Clinical Trial in Myelofibrosis Patients
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled clinical trial (MANIFEST-2).
-
Patient Population: JAK inhibitor-naïve patients with myelofibrosis.
-
Treatment: Patients receive either Pelabresib in combination with ruxolitinib (B1666119) or a placebo with ruxolitinib.
-
Cytokine Measurement: Plasma samples are collected from patients at baseline and at various time points during treatment. The levels of a panel of pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, are measured using immunoassays.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing the effect of a BET inhibitor on cytokine production and a more detailed view of the NF-κB signaling pathway targeted by these inhibitors.
Caption: A generalized workflow for in vitro cytokine inhibition assays.
Caption: Detailed NF-κB pathway showing BET inhibitor interaction.
Conclusion
The available data, primarily from the developing company, suggests that this compound, like other pan-BET inhibitors, can reduce the production of pro-inflammatory cytokines such as IL-1α and IL-1β. This is consistent with the established mechanism of action for this class of drugs, which involves the disruption of NF-κB-mediated transcription. When compared to more extensively studied BET inhibitors like JQ1 and Pelabresib, this compound's anti-inflammatory profile appears to be in line with expectations. However, a direct and quantitative comparison is challenging due to the lack of independent, peer-reviewed studies on this compound that provide detailed dose-response data and experimental protocols. Further independent research is necessary to fully characterize and replicate the effects of this compound on cytokine production and to establish its relative potency and efficacy compared to other BET inhibitors.
References
- 1. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Repibresib: A Comparative Analysis of its Impact on BD1 and BD2 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Repibresib (formerly VYN201) is a topically administered, small molecule, pan-bromodomain and extra-terminal (BET) inhibitor developed by VYNE Therapeutics.[1][2][3] As a pan-BET inhibitor, this compound is designed to target both the first (BD1) and second (BD2) bromodomains of BET proteins, which are critical epigenetic readers involved in the regulation of gene transcription.[4][5] Understanding the differential impact of BET inhibitors on BD1 and BD2 is crucial for optimizing therapeutic strategies and minimizing potential side effects. While specific quantitative data on the binding affinity of this compound for BD1 versus BD2 are not publicly available, this guide provides a comparative framework using data from well-characterized pan-BET, BD1-selective, and BD2-selective inhibitors to illustrate the significance of domain-specific interactions.
The Dichotomy of BET Bromodomains: BD1 vs. BD2
The two tandem bromodomains of BET proteins, BD1 and BD2, share structural similarities but exhibit distinct functional roles. This functional divergence has significant implications for drug development:
-
BD1 (Bromodomain 1): Primarily associated with cell cycle regulation and the maintenance of homeostatic gene expression. Inhibition of BD1 is thought to be the main driver of the anti-proliferative and anti-cancer effects of BET inhibitors. However, this interaction is also linked to potential systemic side effects, which has led to the development of locally administered drugs like this compound to minimize systemic exposure.
-
BD2 (Bromodomain 2): More selectively involved in the regulation of inflammatory gene expression. Targeting BD2 is a key strategy for treating inflammatory and autoimmune diseases, with the potential for a better safety profile compared to pan-BET or BD1-selective inhibition.
Comparative Inhibitory Activity
To illustrate the concept of pan-inhibition versus selective inhibition, the following table presents inhibitory concentration (IC50) and binding affinity (Kd) data for representative BET inhibitors. This compound is a pan-BET inhibitor, and while its specific values are not disclosed, its profile would be expected to show activity against both BD1 and BD2.
| Inhibitor | Type | Target | IC50 (nM) - BRD4 BD1 | IC50 (nM) - BRD4 BD2 | Selectivity (BD1/BD2) |
| This compound | Pan-BET | BD1/BD2 | Data not publicly available | Data not publicly available | Data not publicly available |
| JQ1 | Pan-BET | BD1/BD2 | 77 | 33 | ~2.3 |
| iBET-BD1 (GSK778) | BD1-selective | BD1 | - | - | ≥130-fold for BD1 |
| iBET-BD2 (GSK046) | BD2-selective | BD2 | - | - | >300-fold for BD2 |
Note: IC50 values for JQ1 are from representative literature. Selectivity for iBET-BD1 and iBET-BD2 is based on surface plasmon resonance (SPR) data. A lower IC50 value indicates higher potency.
Experimental Protocols
The determination of a BET inhibitor's binding affinity and selectivity for BD1 and BD2 bromodomains is performed using various biochemical and biophysical assays. Below are detailed methodologies for two key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the ability of a test compound to disrupt the interaction between a BET bromodomain and a known acetylated histone peptide ligand in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Recombinant, His-tagged BET bromodomain protein (e.g., BRD4-BD1 or BRD4-BD2) is diluted in assay buffer.
-
A biotinylated acetylated histone peptide (e.g., H4K5acK8ac) is diluted in the same assay buffer.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are prepared in the dark.
-
-
Assay Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the His-tagged bromodomain protein in a microplate.
-
The biotinylated histone peptide is then added to the mixture.
-
A suspension of Donor and Acceptor beads is added, and the plate is incubated in the dark to allow for binding.
-
-
Detection:
-
The microplate is read using an AlphaScreen-capable plate reader. Laser excitation at 680 nm of the Donor bead generates singlet oxygen, which, if in proximity (<200 nm), activates the Acceptor bead to emit light at 520-620 nm.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates that the test compound has displaced the histone peptide from the bromodomain, preventing the Donor and Acceptor beads from coming into close proximity.
-
IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a BET inhibitor and a bromodomain.
Methodology:
-
Sample Preparation:
-
The purified BET bromodomain protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the inhibitor from the syringe into the sample cell is performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Acquisition:
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.
-
-
Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) to determine the thermodynamic parameters of the interaction.
-
Signaling Pathways and Experimental Workflows
The interaction of BET inhibitors with BD1 and BD2 bromodomains ultimately impacts downstream signaling pathways, particularly those involved in inflammation and cell proliferation.
BET Inhibition and the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. BET proteins, particularly BRD4, play a crucial role in the transcriptional activation of NF-κB target genes. By inhibiting the binding of BRD4 to acetylated histones and other transcription factors, BET inhibitors can suppress the expression of pro-inflammatory cytokines and chemokines.
Caption: BET inhibitors like this compound block BRD4 function, preventing the transcription of NF-κB target genes.
Experimental Workflow for BET Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for comparing the impact of a BET inhibitor on BD1 and BD2.
Caption: Workflow for determining the selectivity of a BET inhibitor for BD1 versus BD2 bromodomains.
Logical Relationship of BD1/BD2 Inhibition to Therapeutic Effect
The choice to target BD1, BD2, or both is a key consideration in the development of BET inhibitors and is based on the desired therapeutic outcome.
Caption: Rationale for targeting BD1, BD2, or both for different therapeutic outcomes.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Repibresib
Disclaimer: No specific Safety Data Sheet (SDS) for Repibresib was publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a pan-bromodomain and extra-terminal (BET) inhibitor. As with many potent small molecule inhibitors used in research and development, it is crucial to handle this compound with a high degree of caution to minimize exposure to researchers and scientists. The following procedural guidance provides essential safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate selection and use of Personal Protective Equipment (PPE) are paramount to creating a safe work environment when handling potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. A PAPR with a full-face hood can offer a high assigned protection factor. |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon any sign of contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to provide protection against chemical splashes and fine particulates.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and must not be taken outside of the designated laboratory area. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[2] For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound, from preparation to disposal.
Pre-Operational Plan
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a chemical fume hood, a Class II Biological Safety Cabinet, or a glove box.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area. The choice of decontaminating agent should be based on the chemical properties of this compound and the materials to be cleaned.
-
Emergency Plan: Have an emergency plan in place that includes procedures for spills, accidental exposure, and equipment failure. All personnel must be trained on this plan.
-
Waste Containers: Prepare clearly labeled, sealed containers for all solid and liquid waste generated during the handling process.
Operational Plan
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
Compound Handling: Perform all manipulations, such as weighing and dissolving, within the designated containment device to minimize the risk of airborne exposure.
-
Cross-Contamination Prevention: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated using a validated procedure.
Post-Operational Plan
-
Waste Disposal: All disposable items, including gloves, coveralls, and shoe covers, should be treated as hazardous waste and placed in the designated sealed containers. Liquid waste should be collected and disposed of according to institutional and local regulations for chemical waste.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.
Experimental Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
